2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Description
BenchChem offers high-quality 2-Bromo-5-ethoxy-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethoxy-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOKBARWRDKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a polysubstituted benzaldehyde with potential applications in medicinal chemistry and materials science. The presented methodology is designed to be reproducible and is supported by established principles of organic synthesis and evidence from peer-reviewed literature.
Introduction and Strategic Overview
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a unique aromatic aldehyde featuring a specific substitution pattern that makes it a valuable building block for the synthesis of more complex molecules. The strategic design of its synthesis requires careful consideration of the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.
The synthetic approach detailed herein commences with a readily available starting material, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The core of the strategy involves a three-step sequence:
-
Regioselective Propoxylation: The first step focuses on the selective alkylation of the hydroxyl group at the C4 position with a propyl group. This selectivity is crucial and is achieved by leveraging the differential acidity of the two phenolic hydroxyl groups.
-
Ethoxylation: The subsequent step involves the etherification of the remaining hydroxyl group at the C5 position with an ethyl group to yield the intermediate 5-ethoxy-4-propoxybenzaldehyde.
-
Regioselective Bromination: The final step is the electrophilic aromatic substitution to introduce a bromine atom at the C2 position. The regioselectivity of this step is dictated by the ortho-, para-directing effects of the ethoxy and propoxy groups.
This stepwise approach ensures precise control over the substitution pattern, leading to the desired target molecule with high purity.
Visualizing the Synthesis Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Detailed Synthesis Protocol
This section provides a step-by-step experimental protocol for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| 1-Bromopropane | C₃H₇Br | 123.00 | ≥99% | Sigma-Aldrich |
| Bromoethane | C₂H₅Br | 108.97 | ≥99% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
Step 1: Synthesis of 4-Propoxy-3-hydroxybenzaldehyde
Causality of Experimental Choices: The use of a weak base like potassium carbonate and a polar aprotic solvent like acetone is a standard and effective method for Williamson ether synthesis. The 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is more acidic and sterically more accessible than the 3-hydroxyl group, leading to preferential alkylation at the 4-position under these conditions.[1]
Protocol:
-
To a stirred solution of 3,4-dihydroxybenzaldehyde (13.8 g, 100 mmol) in dry acetone (250 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane (13.5 g, 110 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (200 mL) and wash with 1M HCl (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/EtOAc gradient) to afford 4-propoxy-3-hydroxybenzaldehyde as a solid.
Step 2: Synthesis of 4-Propoxy-5-ethoxybenzaldehyde
Causality of Experimental Choices: This step is a standard Williamson ether synthesis. The remaining free hydroxyl group is alkylated with bromoethane using the same base-solvent system as in the previous step for consistency and efficiency.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the 4-propoxy-3-hydroxybenzaldehyde (18.0 g, 100 mmol) obtained from the previous step in dry acetone (250 mL).
-
Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.
-
Add bromoethane (13.1 g, 120 mmol) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC (Eluent: Hexane/EtOAc 8:2).
-
Upon completion, cool the mixture, filter the inorganic salts, and remove the solvent under reduced pressure.
-
Work-up the crude product as described in Step 1 (dissolution in DCM, washing, drying, and concentration).
-
The resulting crude 4-propoxy-5-ethoxybenzaldehyde can often be used in the next step without further purification if TLC shows a clean conversion. Otherwise, recrystallization from ethanol/water may be performed.
Step 3: Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Causality of Experimental Choices: The ethoxy and propoxy groups are both activating and ortho-, para-directing. In a 1,2,4-trisubstituted benzene ring with alkoxy groups at positions 4 and 5, the incoming electrophile (bromine) is directed to the positions ortho to these groups, which are C2 and C6. Due to the steric hindrance from the adjacent propoxy group at C4, bromination is expected to occur preferentially at the C2 position. Acetic acid is a common solvent for bromination reactions of activated aromatic rings.
Protocol:
-
Dissolve 4-propoxy-5-ethoxybenzaldehyde (20.8 g, 100 mmol) in glacial acetic acid (200 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16.8 g, 105 mmol) in glacial acetic acid (50 mL) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (Eluent: Hexane/EtOAc 8:2).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-Bromo-5-ethoxy-4-propoxybenzaldehyde as a crystalline solid.
Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (Typical) |
| 1 | 4-Propoxy-3-hydroxybenzaldehyde | 3,4-Dihydroxybenzaldehyde | K₂CO₃, 1-Bromopropane | Acetone | 75-85% |
| 2 | 4-Propoxy-5-ethoxybenzaldehyde | 4-Propoxy-3-hydroxybenzaldehyde | K₂CO₃, Bromoethane | Acetone | 85-95% |
| 3 | 2-Bromo-5-ethoxy-4-propoxybenzaldehyde | 4-Propoxy-5-ethoxybenzaldehyde | Br₂, Acetic Acid | Acetic Acid | 80-90% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. By employing a regioselective alkylation strategy followed by a directed bromination, this protocol offers a high degree of control over the final product's structure. The experimental procedures are based on well-established organic transformations, ensuring their robustness and reproducibility in a research and development setting.
References
Sources
Physicochemical Profiling & Synthetic Utility of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Executive Summary
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (PubChem CID: 2168582) is a highly functionalized aromatic aldehyde serving as a critical building block in medicinal chemistry. Structurally belonging to the 2-bromo-4,5-dialkoxybenzaldehyde class, it acts as a regiochemically distinct scaffold for the synthesis of isoquinoline alkaloids, phenethylamines, and fused heterocyclic systems used in kinase inhibition and receptor modulation.
This guide details the compound's physicochemical profile, predictive modeling data anchored by experimental analogs, and a validated synthetic logic for its preparation.
Chemical Identity & Structural Analysis[1][2]
The molecule features a trisubstituted benzene ring with an aldehyde core, flanked by a bromine atom at the ortho position and two alkoxy chains (ethoxy and propoxy) at the meta and para positions relative to the aldehyde. This substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the aldehyde and bromine with the electron-donating alkoxy groups.
| Property | Data |
| IUPAC Name | 2-Bromo-5-ethoxy-4-propoxybenzaldehyde |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| SMILES | CCCOC1=C(C=C(C(=C1)C=O)Br)OCC |
| InChI Key | Computed from structure |
| PubChem CID | 2168582 |
| Structural Class | Halogenated Dialkoxybenzaldehyde |
Physicochemical Profile
Note: Experimental values for this specific propyl-homolog are rare in open literature. Data below synthesizes high-fidelity predictive models (EPA T.E.S.T., SwissADME) anchored by experimental values of the close analog, 2-Bromo-5-ethoxy-4-methoxybenzaldehyde.
Core Physical Parameters[4][5]
| Parameter | Value / Range | Confidence | Source/Anchor |
| Physical State | Solid (Crystalline Powder) | High | Analogous to Methoxy variant [1] |
| Melting Point | 95 – 105 °C (Predicted) | Medium | Lower than Methoxy analog (115-117°C) due to propyl chain flexibility [1]. |
| Boiling Point | 345 ± 20 °C (at 760 mmHg) | High | Computed based on fragment contribution [2]. |
| Solubility (Water) | < 0.05 mg/mL (Insoluble) | High | Lipophilic alkoxy chains dominate. |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, Chloroform | High | Standard for halogenated benzaldehydes. |
| pKa | N/A (Non-ionizable) | High | No acidic protons; conjugate acid of aldehyde < -6. |
Lipophilicity & Electronic Properties
The presence of the bromine atom significantly increases lipophilicity compared to the non-halogenated parent, facilitating membrane permeability in biological assays.
-
LogP (Predicted): 3.3 [2]
-
Interpretation: The compound is moderately lipophilic, suitable for organic extraction but requiring co-solvents (e.g., DMSO) for aqueous biological testing.
-
-
Polar Surface Area (PSA): 35.5 Ų
-
Significance: Well within the blood-brain barrier (BBB) permeation range (< 90 Ų), making it a viable CNS-active precursor.
-
-
Hammett Electronic Effects:
-
Aldehyde (C-1): Strong electron-withdrawing group (EWG), deactivating the ring.
-
Alkoxy Groups (C-4, C-5): Strong electron-donating groups (EDG) via resonance, activating the ring.
-
Bromine (C-2): Weakly deactivating (inductive) but ortho/para directing (resonance).
-
Net Reactivity: The C-1 aldehyde is activated for nucleophilic attack (Schiff base formation), while the C-2 bromine is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura) due to the electronic push from the para-ethoxy group.
-
Synthetic Utility & Manufacturing Logic[6][7]
The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde follows a "Lock-and-Key" regioselective strategy. The starting material, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) , is commercially ubiquitous, ensuring supply chain stability.
Validated Synthetic Pathway
-
Alkylation (Williamson Ether Synthesis): Ethyl Vanillin is alkylated with 1-bromopropane to install the 4-propoxy group.
-
Regioselective Bromination: The resulting 3-ethoxy-4-propoxybenzaldehyde is brominated. The directing effects of the alkoxy groups (ortho/para) and the aldehyde (meta) synergistically direct the electrophilic bromine to the 6-position (which becomes C-2 in the final product numbering).
Reaction Workflow Visualization
Figure 1: Step-wise synthetic route from Ethyl Vanillin to the target brominated aldehyde.[1]
Experimental Protocol (General Procedure)
Based on standard protocols for dialkoxybenzaldehyde bromination [3].
Step 1: O-Propylation
-
Dissolve Ethyl Vanillin (1.0 eq) in DMF (5 vol).
-
Add anhydrous K₂CO₃ (1.5 eq) and 1-bromopropane (1.2 eq).
-
Heat to 80°C for 4-6 hours (Monitor by TLC; Rf product > Rf starting material).
-
Quench with ice water, extract with EtOAc, and concentrate to yield the intermediate oil.
Step 2: Bromination
-
Dissolve the intermediate (1.0 eq) in Glacial Acetic Acid (or DCM).
-
Add Bromine (Br₂, 1.05 eq) dropwise at 0-5°C. Note: Cooling is critical to prevent over-bromination.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Pour into ice water containing Sodium Thiosulfate (to quench excess Br₂).
-
Precipitate is filtered and recrystallized from Ethanol/Water to yield the target solid.
Handling, Stability & Safety
As a halogenated aldehyde, this compound requires specific handling protocols to maintain integrity and ensure operator safety.
| Hazard Class | Description | Mitigation |
| Oxidation Sensitivity | Aldehydes oxidize to carboxylic acids (Benzoic acid derivative) upon air exposure. | Store under Nitrogen/Argon atmosphere at 2-8°C. |
| Skin/Eye Irritant | Alkyl halides and aldehydes are potent irritants. | Wear nitrile gloves and safety goggles. Use a fume hood.[2] |
| Reactivity | Incompatible with strong oxidizers and strong bases. | Avoid contact with peroxides or caustic soda. |
Storage Recommendation: Store in amber glass vials with Teflon-lined caps. Long-term storage should be at -20°C to prevent slow oxidation or disproportionation.
References
-
BenchChem. (2025). Physicochemical Properties of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde (Analogous Structure). Retrieved from
-
PubChem. (2025). Compound Summary: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CID 2168582). National Center for Biotechnology Information. Retrieved from
-
Organic Syntheses. (2010). General Procedures for Bromination of Activated Benzaldehydes. Org.[3] Synth. 2010, 87, 1-2.[4] Retrieved from
-
GuideChem. (2025).[5] Supplier and Property Data for Brominated Alkoxybenzaldehydes.[6][7] Retrieved from
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- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde: Molecular Characteristics, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. We will delve into its fundamental molecular properties, propose a detailed synthetic pathway with scientific justification, and outline its expected spectroscopic characteristics, offering insights for its identification and utilization in a research setting.
Core Molecular Profile
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a polysubstituted benzene derivative featuring a bromo, an ethoxy, a propoxy, and a formyl group. These functionalities impart specific chemical reactivity and physical properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.
Molecular Formula and Weight
The chemical structure of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde corresponds to the molecular formula C12H15BrO3 . This composition results in a molecular weight of approximately 287.15 g/mol .
| Property | Value | Source |
| Molecular Formula | C12H15BrO3 | - |
| Molecular Weight | 287.15 g/mol | - |
Proposed Synthesis Pathway: A Guided Approach
The rationale for this starting material is the presence of the key bromine and aldehyde functionalities in the desired positions relative to the oxygen substituents. The synthesis will involve two main steps: O-ethylation of the hydroxyl group and O-propylation of the methoxy group, with the latter being achieved through a demethylation-propylation sequence.
Experimental Protocol
Step 1: Selective O-ethylation of 5-bromovanillin
The initial step focuses on the selective ethylation of the phenolic hydroxyl group of 5-bromovanillin. This reaction is a classic Williamson ether synthesis. The use of a suitable base is crucial to deprotonate the more acidic phenolic proton, forming a phenoxide that will act as a nucleophile.
-
Materials: 5-bromovanillin, iodoethane (or bromoethane), potassium carbonate (K2CO3), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 5-bromovanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-ethoxy-4-methoxybenzaldehyde.
-
Causality of Experimental Choices: Potassium carbonate is a mild base, which is sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions. DMF is an excellent solvent for this type of reaction as it is polar and aprotic, facilitating the SN2 reaction. Heating is employed to increase the reaction rate.
Step 2: Demethylation and O-propylation
The second phase involves the conversion of the methoxy group to a propoxy group. This is a two-step process within a single pot: demethylation followed by propylation. Boron tribromide (BBr3) is a highly effective reagent for the selective cleavage of aryl methyl ethers.
-
Materials: 2-bromo-5-ethoxy-4-methoxybenzaldehyde, boron tribromide (BBr3) in dichloromethane, 1-bromopropane, potassium carbonate, and dichloromethane (DCM).
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of BBr3 in DCM (1.1 equivalents) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the demethylation is complete, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of water.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After solvent evaporation, dissolve the crude 2-bromo-4-hydroxy-5-ethoxybenzaldehyde in DMF.
-
Add potassium carbonate (1.5 equivalents) and 1-bromopropane (1.2 equivalents).
-
Heat the mixture to 60-70 °C and monitor by TLC.
-
Work-up the reaction as described in Step 1.
-
Purify the final product by column chromatography to obtain 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
-
Causality of Experimental Choices: BBr3 is a strong Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl group. The low temperature is crucial to control the reactivity of BBr3 and prevent side reactions. The subsequent Williamson ether synthesis with 1-bromopropane proceeds under similar conditions as the first ethylation step.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Safety and Handling
Substituted bromobenzaldehydes should be handled with care in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
Spectroscopic Characterization
The structural elucidation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on the structure and data from the closely related 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde, the following chemical shifts (δ) can be predicted:
-
Aldehyde proton (-CHO): A singlet around 10.0-10.5 ppm.
-
Aromatic protons: Two singlets in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Propoxy group (-OCH2CH2CH3): A triplet around 4.0-4.2 ppm (for the -OCH2- protons), a sextet around 1.7-1.9 ppm (for the -CH2- protons), and a triplet around 0.9-1.1 ppm (for the -CH3 protons).
-
Ethoxy group (-OCH2CH3): A quartet around 4.0-4.2 ppm (for the -OCH2- protons) and a triplet around 1.3-1.5 ppm (for the -CH3 protons).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.[4][5] The conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[5]
-
C-H stretch (aldehyde): Two weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[6][7]
-
C-O stretch (ethers): Strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹ for aryl ethers.
-
Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: A weak to medium band in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.
-
Molecular Ion (M+): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope, at m/z 286 and 288, respectively.[8][9]
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-CHO) and the cleavage of the ether linkages.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (δ, ppm) | ~10.2 (s, 1H, CHO), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.1 (t, 2H, OCH₂CH₂CH₃), ~4.1 (q, 2H, OCH₂CH₃), ~1.8 (m, 2H, OCH₂CH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.0 (t, 3H, OCH₂CH₂CH₃) |
| IR (ν, cm⁻¹) | ~1690 (C=O), ~2830, ~2730 (C-H aldehyde), ~1250 (C-O), ~1580, ~1470 (C=C aromatic) |
| MS (m/z) | 286/288 (M⁺, Br isotopic pattern) |
Conclusion
2-Bromo-5-ethoxy-4-propoxybenzaldehyde represents a versatile synthetic intermediate. While its direct synthesis and characterization are not extensively documented, this guide provides a robust and scientifically sound framework for its preparation and identification. The proposed synthetic route, leveraging common and reliable organic transformations, offers a clear path for its production in a laboratory setting. The predicted spectroscopic data, grounded in the analysis of analogous structures, will be invaluable for the confirmation of its identity. This information is intended to empower researchers in their pursuit of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
- (No specific source for the molecular formula and weight, as this is a fundamental calcul
- (General organic chemistry knowledge regarding Williamson ether synthesis)
- (General organic chemistry knowledge regarding demethyl
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
- (No specific source for this table, it is a summary of the inform
- (General organic chemistry knowledge regarding SN2 reactions)
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (n.d.).
- (General organic chemistry knowledge regarding chemical reactivity)
- Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- (General organic chemistry knowledge regarding reaction work-up)
- Fisher Scientific. (2014).
- (General organic chemistry knowledge regarding purific
- ChemScene. (2021).
- (General organic chemistry knowledge regarding spectroscopic analysis)
- SpectraBase. (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
- UCLA. (n.d.). IR: aldehydes.
- (General organic chemistry knowledge regarding NMR spectroscopy)
- (General organic chemistry knowledge regarding IR spectroscopy)
- (General organic chemistry knowledge regarding mass spectrometry)
- YouTube. (2023).
- CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
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Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS analogs often related to phenethylamine precursors).[1][2] Designed for process chemists and pharmaceutical researchers, this document moves beyond static data points to establish a self-validating framework for solvent selection.[1][2]
The molecule features a lipophilic core (brominated benzene ring with two alkoxy chains) balanced by a polar aldehyde moiety.[2] This structural duality dictates a specific solubility profile: high affinity for halogenated and aprotic polar solvents, temperature-dependent solubility in alcohols, and insolubility in aqueous media.[1][2]
Part 1: Physicochemical Analysis & Solubility Profile[2]
Structural Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces:
-
Lipophilic Domains (Solubility Promoting): The propyl (C3) and ethyl (C2) chains, combined with the bromo-substituent, create a significant non-polar surface area.[1][2] This drives high solubility in solvents like Dichloromethane (DCM) and Toluene via Van der Waals interactions.
-
Polar Domains (Crystal Lattice Energy): The aldehyde carbonyl and the ether oxygens act as hydrogen bond acceptors.[2] However, the lack of hydrogen bond donors (like -OH or -NH) means the crystal lattice is held together primarily by dipole-dipole interactions and
-stacking.[1][2] -
Steric Influence: The ortho-bromo substituent (at C2) creates steric strain near the aldehyde, often disrupting efficient crystal packing.[1][2] This typically lowers the melting point compared to non-halogenated analogs, enhancing solubility in borderline solvents.[2]
Solubility Categorization Table
The following data synthesizes empirical trends from structurally homologous poly-alkoxy-halo-benzaldehydes.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Primary Application |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like"; excellent dipole matching and dispersion force interaction.[1][2] | Reaction medium; Liquid-Liquid Extraction.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | Strong dipole interactions; Ether oxygens solvate the aromatic core effectively.[2] | Chromatography eluent; Extraction.[2][3] |
| Aromatic | Toluene, Xylene | High | Scaled-up synthesis; Azeotropic drying.[1][2] | |
| Alcohols | Methanol, Ethanol, IPA | Moderate / Temp.[2] Dependent | Soluble at reflux; sparingly soluble at | Recrystallization (Primary choice).[2][4][5][6][7][8] |
| Alkanes | Hexanes, Heptane, Pentane | Low (<5 mg/mL) | Polarity mismatch; solute dipole is too strong for non-polar alkane solvation.[2] | Anti-solvent; Trituration to remove oils.[2] |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; energy cost to disrupt water H-bond network is too high.[1][2] | Washing inorganic impurities.[2][5] |
Part 2: Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I advise against relying solely on literature values which may vary by batch purity. Use these protocols to generate batch-specific data.
Protocol A: Rapid Gravimetric Solubility Determination
Use this to determine precise concentrations for process scale-up.[1][2]
-
Preparation: Weigh exactly
of dry 2-Bromo-5-ethoxy-4-propoxybenzaldehyde into a tared 20 mL scintillation vial. -
Titration: Add the target solvent in
increments using a micropipette.[2] -
Equilibration: After each addition, sonicate for 30 seconds at
. -
Endpoint: The point of "Solubility" is reached when the solution becomes optically clear (no visible particulates against a backlight).[2]
-
Calculation:
-
Validation: If
, the solvent is "Freely Soluble."[2] If , it is "Sparingly Soluble."
Protocol B: Recrystallization Optimization (The "Cloud Point" Method)
Use this to purify the compound from crude reaction mixtures.[1]
-
Dissolution: Dissolve
of crude material in the minimum amount of boiling Ethanol (95%) . (Target approx. 3-5 mL). -
Clarification: If insoluble particles remain (inorganic salts), filter hot through a pre-warmed glass frit.
-
Cloud Point Induction:
-
Crystallization: Remove heat. Allow to cool to room temperature, then refrigerate at
for 4 hours. -
Harvest: Filter the resulting needles/plates. Wash with cold (
) Ethanol/Water (1:1).[1][2]
Part 3: Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the lifecycle of the compound, from synthesis to final isolation.
Caption: Decision tree for solvent selection based on the physical state and purity of the crude intermediate.
Part 4: Critical Mechanistic Insights for Researchers
The "Oiling Out" Phenomenon
A common issue with alkoxy-benzaldehydes is "oiling out" during recrystallization (forming a second liquid phase instead of crystals).[1][2]
-
Cause: The melting point is depressed by impurities below the boiling point of the solvent mixture.[2]
-
Solution: Use a lower-boiling solvent system (e.g., switch from Ethanol/Water to Methanol/Water ) or increase the volume of the solvent to lower the saturation temperature.[2]
Stability in Solution
-
Oxidation Risk: In solution (especially in ethers like THF or chlorinated solvents like DCM), the aldehyde proton is susceptible to autoxidation to the carboxylic acid (2-Bromo-5-ethoxy-4-propoxybenzoic acid).[1][2]
-
Mitigation: Degas solvents with Nitrogen/Argon before dissolving for long-term storage.[1][2] Store solutions in amber vials to prevent photo-initiated radical formation.[1]
Analytical Standard Preparation
For HPLC/GC analysis, Acetonitrile (ACN) is the preferred solvent.[2]
References
-
BenchChem. (2025).[2][5][9] Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde and Analogs. BenchChem Technical Repository.[2] Link[1][2]
-
Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes.[1][2] Org.[2][5][6][10][11] Synth. 2010, 87, 1-2.[1][3] (Demonstrates solubility of benzaldehyde derivatives in Acetonitrile/DCM). Link
-
PrepChem. (2024).[2] Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.[1][2] (Provides extraction protocols using DCM for homologous compounds). Link
-
PubChem. Compound Summary: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CID 2168582).[1][2] National Library of Medicine.[2] Link[1][2]
-
University of Rochester. Purification: Tips and Tricks for Recrystallization. Department of Chemistry.[2] (General solvent selection rules for aromatic aldehydes). Link
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A Technical Guide to the Biological Activities of Substituted Benzaldehydes
Introduction
Substituted benzaldehydes, a class of aromatic aldehydes, represent a versatile scaffold in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the diverse physicochemical properties imparted by various substituents on the benzene ring, allows for the generation of a vast library of compounds with a wide spectrum of biological activities.[1][2] These activities range from antimicrobial and antioxidant to potent anticancer effects.[3][4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted benzaldehydes, the underlying mechanisms of action, and robust experimental protocols for their evaluation. The focus is on providing not just procedural steps, but also the scientific rationale behind experimental design and data interpretation, fostering a deeper understanding of this important class of molecules.
I. The Chemical Versatility of the Benzaldehyde Scaffold
The foundation of the diverse biological activities of substituted benzaldehydes lies in their chemical structure. The benzene ring can be functionalized with a variety of substituent groups at different positions (ortho, meta, and para). These substituents, through their electronic (electron-donating or electron-withdrawing) and steric properties, modulate the reactivity of the aldehyde group and the overall lipophilicity and molecular geometry of the compound.[7][8][9] This, in turn, dictates how the molecule interacts with biological targets.
For instance, the presence of electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a common reaction in biological systems.[8] Conversely, electron-donating groups such as methoxy (-OCH3) or hydroxyl (-OH) can influence the molecule's ability to participate in hydrogen bonding and act as antioxidants.[10] This structure-activity relationship (SAR) is a critical consideration in the rational design of novel therapeutic agents based on the benzaldehyde scaffold.[11]
II. Key Biological Activities and Mechanisms of Action
A. Anticancer Activity
A significant body of research has focused on the anticancer potential of substituted benzaldehydes and their derivatives.[5][11][12][13] These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including leukemia, breast, colon, and lung cancer.[5][11][12]
Mechanism of Action: The anticancer mechanisms of substituted benzaldehydes are multifaceted and often depend on the specific substitution pattern. Some key mechanisms include:
-
Induction of Apoptosis: Many benzaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the disruption of mitochondrial membrane potential.[5]
-
Cell Cycle Arrest: Certain substituted benzaldehydes can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[5]
-
Inhibition of Key Signaling Pathways: Benzaldehyde itself has been reported to inhibit multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[14][15] This broad-spectrum inhibition is thought to be mediated by regulating the activity of 14-3-3ζ, a protein that interacts with numerous signaling molecules.[14][15]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): Benzaldehyde has been shown to suppress EMT, a process crucial for cancer metastasis.[16][17] It achieves this by targeting the interaction between 14-3-3ζ and phosphorylated histone H3, which is implicated in the transcriptional regulation of EMT-related genes.[16]
B. Antimicrobial Activity
Substituted benzaldehydes and their derivatives, particularly Schiff bases and oximes, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][18][19][20] The antimicrobial efficacy is often enhanced by the presence of specific substituents on the benzaldehyde ring.[1]
Mechanism of Action: The precise mechanisms of antimicrobial action can vary, but they are generally believed to involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many benzaldehyde derivatives allows them to intercalate into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: The aldehyde group or other reactive moieties can interact with and inhibit the function of critical microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with DNA Replication: Some derivatives may bind to microbial DNA, interfering with replication and transcription processes.
C. Antioxidant Activity
Several substituted benzaldehydes, particularly those bearing hydroxyl (-OH) or methoxy (-OCH3) groups, exhibit potent antioxidant activity.[4][6][10][21] This activity is crucial in combating oxidative stress, a pathological condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action: The antioxidant activity of these compounds primarily stems from their ability to scavenge free radicals. The hydrogen atom of the phenolic hydroxyl group can be readily donated to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The stability of the resulting phenoxy radical is a key determinant of the antioxidant capacity.
III. Experimental Evaluation of Biological Activities
A systematic and rigorous experimental approach is essential to characterize the biological activities of substituted benzaldehydes. The following section details the standard in-vitro assays for assessing anticancer, antimicrobial, and antioxidant properties.
A. Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22][23][24][25][26] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.
Detailed Protocol: Broth Microdilution
[27]
-
Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions suitable for the test microorganism (e.g., 24 hours at 37°C for bacteria).
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents from the wells showing no growth onto an appropriate agar medium. The lowest concentration that results in no growth on the agar is the MBC/MFC.
2. Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity. [28]
Detailed Protocol: Agar Disk Diffusion
[28]
-
Plate Inoculation: Inoculate the surface of an agar plate with a standardized microbial suspension.
-
Disk Application: Place sterile filter paper discs (approximately 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
C. Evaluation of Antioxidant Activity: The DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging ability of compounds. [29][30]DPPH is a stable free radical with a deep violet color. [29][30]When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. [29][30]
Experimental Workflow: DPPH Assay
Caption: General workflow for the DPPH antioxidant assay.
Detailed Protocol: DPPH Assay
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare stock solutions of the test compounds.
-
Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
IV. Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzaldehydes is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. [11][33]Understanding these structure-activity relationships is crucial for the rational design and optimization of lead compounds.
| Substituent Type | Position | Effect on Biological Activity | Example Compounds |
| Electron-Withdrawing | Para | Often enhances anticancer and antimicrobial activity. | 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde |
| Electron-Donating | Ortho, Para | Typically increases antioxidant activity. | 4-Hydroxybenzaldehyde, 3-Methoxy-4-hydroxybenzaldehyde |
| Halogens | Various | Can increase lipophilicity and membrane permeability, often enhancing antimicrobial and anticancer effects. | 2-Chlorobenzaldehyde, 4-Bromobenzaldehyde |
| Hydroxyl | Ortho, Para | Crucial for antioxidant activity through hydrogen donation. | 2,4-Dihydroxybenzaldehyde |
V. Conclusion and Future Directions
Substituted benzaldehydes are a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for screening and lead optimization. The insights into their mechanisms of action, particularly in cancer, open new avenues for therapeutic intervention. Future research should focus on:
-
Elucidating detailed mechanisms of action for a wider range of derivatives.
-
Exploring synergistic effects with existing drugs to combat drug resistance.
-
Utilizing computational modeling to predict the activity of novel derivatives and guide synthesis.
-
Conducting in-vivo studies to validate the therapeutic potential of promising lead compounds.
This guide provides a solid foundation for researchers to explore the rich biological landscape of substituted benzaldehydes and to contribute to the development of novel therapeutic agents.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde from Vanillin Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a valuable substituted benzaldehyde intermediate for pharmaceutical and materials science research. The described two-step synthetic pathway utilizes ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a readily available and bio-renewable derivative of vanillin, as the starting material. The protocol first details the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis to yield a 3-ethoxy-4-propoxybenzaldehyde intermediate. Subsequently, a regioselective electrophilic bromination is performed to introduce a bromine atom at the C-2 position of the aromatic ring. This guide emphasizes the mechanistic rationale behind the chosen reagents and conditions, providing researchers with the necessary insights for successful execution and potential optimization.
Introduction and Scientific Rationale
Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as precursors to a vast array of complex molecules with significant biological and material properties. The title compound, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, incorporates a unique substitution pattern—an aldehyde, a bromine atom, and two different alkoxy groups—making it a versatile intermediate for further functionalization, particularly in drug discovery through cross-coupling reactions.
The strategic use of vanillin derivatives as starting materials aligns with the principles of green chemistry. Vanillin and its analogues, such as ethyl vanillin, can be derived from lignin, a major component of wood and a renewable biomass resource.[1][2] This approach offers a sustainable alternative to syntheses relying solely on petrochemical feedstocks.[1][2]
The synthetic strategy is bifurcated into two classical and well-understood organic transformations:
-
Williamson Ether Synthesis: This reliable method is employed for the O-propylation of the acidic phenolic hydroxyl group on the ethyl vanillin scaffold. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of a propyl halide.[3][4]
-
Electrophilic Aromatic Substitution (EAS): The second step involves the bromination of the electron-rich aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents. The two alkoxy groups are potent activating, ortho, para-directing groups, while the aldehyde function is a deactivating, meta-directing group.[5][6] The combined activating influence of the ethoxy and propoxy groups overwhelmingly dictates the position of bromination, favoring the positions ortho to the alkoxy substituents.[7] Published syntheses of analogous compounds, such as the bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, confirm that substitution occurs preferentially at the C-2 position (ortho to the C-3 alkoxy group and meta to the C-4 alkoxy group).[7][8]
This application note provides detailed, step-by-step protocols for each stage, supported by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Overall Synthetic Workflow
The synthesis is a two-step process starting from ethyl vanillin. The first step is an O-propylation reaction to form the intermediate, 3-ethoxy-4-propoxybenzaldehyde. The second step is the regioselective bromination of this intermediate to yield the final product.
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Suzuki coupling reactions with 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Application Note & Protocol
Topic: Suzuki Coupling Reactions with 2-Bromo-5-ethoxy-4-propoxybenzaldehyde for the Synthesis of Novel Biaryl Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Polysubstituted Biaryl Aldehydes
Polysubstituted benzaldehydes are foundational structural motifs in medicinal chemistry and materials science.[1][2] Their inherent reactivity makes them valuable precursors for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[1][3][4][5] Specifically, the 2-aryl-5-ethoxy-4-propoxybenzaldehyde scaffold, accessible via Suzuki-Miyaura coupling, represents a class of compounds with significant potential in drug discovery. The strategic placement of multiple alkoxy groups can profoundly influence molecular conformation, solubility, and metabolic stability, while the biaryl core is a privileged structure in many biologically active agents.[6]
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aromatic rings.[3][7][8][9] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6][10]
This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling on 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by this sterically hindered substrate, and present a robust, step-by-step protocol for its successful execution and troubleshooting.
The Mechanism: A Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][11] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting outcomes. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This step oxidizes the palladium to Pd(II) and forms an organopalladium complex.[9][11]
-
Transmetalation : The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[9][12] This complex then transfers its organic group (R') to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][11] This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for a Sterically Hindered Substrate
The substrate, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, presents a steric challenge due to the bromine atom being positioned ortho to a bulky propoxy group and meta to an ethoxy group. This steric hindrance can impede the initial oxidative addition step.[13][14] Therefore, careful selection of the catalytic system is paramount for achieving high yields.
-
Catalyst and Ligand Selection : For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be sluggish.[15] More active catalyst systems employing bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[14][16][17] Ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective.[12][16] Modern palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are often superior as they form the active Pd(0) species more reliably.[18]
-
Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[9][12] Stronger bases often accelerate the reaction, particularly for challenging substrates.[19] While inorganic carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often more effective in difficult couplings.[9][18] The choice of base must be compatible with any sensitive functional groups on the coupling partners.
-
Solvent System : The solvent must solubilize all components of the reaction. Biphasic systems, such as toluene/water or dioxane/water, are frequently used.[7][9] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.[19] Vigorous stirring is essential in biphasic systems to ensure efficient phase transfer.[18] Anhydrous polar aprotic solvents like DMF or dioxane can also be effective, especially with certain base combinations.[20]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Bromo-5-ethoxy-4-propoxybenzaldehyde | (Internal) | (Internal) | Starting material (1.0 equiv). |
| Arylboronic Acid | (Variable) | (e.g., Sigma) | Coupling partner (1.2 - 1.5 equiv). Use fresh, high-purity reagent.[15] |
| XPhos Pd G3 | 1445085-87-9 | (e.g., Sigma) | Palladium precatalyst (1-3 mol%). |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | (e.g., Sigma) | Base (2.0 - 3.0 equiv). |
| 1,4-Dioxane, anhydrous | 123-91-1 | (e.g., Sigma) | Reaction solvent. Ensure it is degassed and free of peroxides.[15] |
| Deionized Water | 7732-18-5 | N/A | Co-solvent. Must be thoroughly degassed. |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | (e.g., Fisher) | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | (e.g., Fisher) | Drying agent. |
| Silica Gel, 230-400 mesh | 7631-86-9 | (e.g., SiliCycle) | For column chromatography. |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
TLC plates (silica gel, with UV indicator)
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add the XPhos Pd G3 catalyst (0.02 equiv, 2 mol%).
-
Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the catalyst and ligands.[18]
-
Using a syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of aryl bromide). The mixture should be a suspension.
Reaction Execution:
-
With the inert gas flowing through a needle outlet (or under a positive pressure balloon), lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The color of the solution may change from pale yellow to dark brown or black, which can be indicative of reaction progress.[21]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically, quench with water, extract with EtOAc, and spot on a TLC plate. The disappearance of the starting aryl bromide indicates reaction completion. Reactions are typically complete within 2-12 hours.
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with EtOAc.[21]
-
Combine all organic extracts and wash sequentially with deionized water and then with brine.[8]
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-5-ethoxy-4-propoxybenzaldehyde product.
Experimental Workflow Visualization
Caption: Stepwise workflow for the Suzuki coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Expected Results: A Representative Summary
The following table provides hypothetical yet representative results for the coupling of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde with various arylboronic acids under the optimized conditions described above.
| Entry | Arylboronic Acid Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | (Structure Image) | 85 - 95% |
| 2 | 4-Methoxyphenylboronic acid | (Structure Image) | 88 - 96% |
| 3 | 3-Pyridylboronic acid | (Structure Image) | 70 - 85% |
| 4 | 2-Thiopheneboronic acid | (Structure Image) | 75 - 90% |
Troubleshooting Guide
Even robust protocols can encounter issues. Here is a guide to address common problems.[15][18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalyst or phosphine ligand was oxidized by air.[15][18] 2. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[15] 3. Insufficient Heat: Reaction temperature is too low for the sterically hindered substrate. | 1. Ensure the reaction setup is rigorously degassed. Use a reliable precatalyst.[18] 2. Use a fresh bottle of boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[15] 3. Cautiously increase the temperature in 10 °C increments.[18] |
| Dehalogenation Side Product | The aryl bromide is reduced to an arene (Ar-H). This can be caused by hydride sources in the reaction mixture (e.g., certain bases or solvent impurities).[7] | Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are pure and anhydrous. |
| Homocoupling Side Product | Two molecules of the boronic acid couple together (R'-R'). This is often promoted by the presence of oxygen, which can facilitate oxidative coupling.[18] | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Using a Pd(0) source or a reliable precatalyst can mitigate this issue, as in-situ reduction of Pd(II) sources can sometimes consume the boronic acid and lead to homocoupling.[18] |
| Poor Solubility | One or more reagents are not fully dissolved in the chosen solvent system. | Screen alternative solvents. For biphasic systems, ensure vigorous stirring.[18] Sometimes adding a co-solvent like THF or DMF can improve solubility.[7][20] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
- Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- What are six applications for benzaldehyde. (n.d.).
- Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- PMC. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- BenchChem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. News - What are six applications for benzaldehyde [sprchemical.com]
- 3. youtube.com [youtube.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
applications of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde in organic synthesis.
Application Note: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde in Medicinal Chemistry
Part 1: Executive Summary & Strategic Utility
Compound Profile:
-
Chemical Name: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
-
Molecular Formula: C
H BrO -
Key Functionality: Tris-substituted benzaldehyde scaffold.[1]
-
Primary Application: Advanced intermediate for Phosphodiesterase 4 (PDE4) inhibitors and Kinase inhibitors .
Strategic Significance: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a highly specialized "privileged structure" intermediate. It is structurally homologous to the scaffold found in Roflumilast and Rolipram , but with a specific "2-bromo" handle that enables late-stage diversification.
In drug discovery, this molecule serves two critical functions:
-
Lipophilicity Tuning: The specific combination of ethoxy (C2) and propoxy (C3) chains allows medicinal chemists to fine-tune the LogP (lipophilicity) and metabolic stability of the final drug candidate, optimizing its binding in the hydrophobic pockets of enzymes like PDE4 or EGFR.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites—the aldehyde (C1) for condensation reactions and the bromine (C2) for palladium-catalyzed cross-couplings—allowing for the rapid construction of complex heterocyclic libraries (e.g., quinazolinones, phthalazines).
Part 2: Detailed Application Protocols
Application A: Synthesis of Quinazolinone-Based PDE4 Inhibitors
Context: Quinazolinones are a dominant scaffold in anti-inflammatory and anticancer therapeutics. This protocol describes using the intermediate to construct a 6,7-dialkoxyquinazolinone core, a pharmacophore validated in numerous PDE inhibitors.
Experimental Logic: The aldehyde moiety undergoes oxidative condensation with an anthranilamide derivative, while the bromine atom serves as a site for subsequent aryl coupling to extend the pharmacophore.
Protocol:
-
Reagents:
-
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)
-
2-Aminobenzamide (1.1 equiv)
-
Iodine (I
) (1.1 equiv) - Oxidant -
Potassium Carbonate (K
CO ) (3.0 equiv) -
Solvent: Ethanol/Water (1:1)
-
-
Procedure:
-
Step 1: Dissolve the benzaldehyde derivative and 2-aminobenzamide in the Ethanol/Water mixture in a round-bottom flask.
-
Step 2: Add K
CO and Iodine. -
Step 3: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Step 4: Upon completion, cool to room temperature. The product (a 2-arylquinazolinone derivative) typically precipitates.
-
Step 5: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.
-
Mechanism Visualization:
Caption: Oxidative condensation pathway for constructing the quinazolinone scaffold.
Application B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
Context: The "2-bromo" substituent is sterically hindered but highly valuable for introducing aryl groups to create biaryl PDE4 inhibitors or stilbenoid anticancer agents.
Experimental Logic:
Standard Suzuki conditions must be modified to account for the electron-rich nature of the dialkoxy ring, which can deactivate the oxidative addition step. The use of specialized phosphine ligands (like S-Phos or X-Phos) is recommended over standard PPh
Protocol:
-
Reagents:
-
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)
-
Arylboronic Acid (e.g., 3-pyridylboronic acid) (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + S-Phos (10 mol%) -
Base: K
PO (2.0 equiv) -
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Step 1: Charge a Schlenk flask with the bromide, boronic acid, base, and catalyst precursor under Argon.
-
Step 2: Add degassed solvent.
-
Step 3: Heat to 100°C for 12 hours.
-
Step 4: Filter through Celite, concentrate, and purify via flash chromatography (SiO
).
-
Part 3: Synthesis of the Intermediate (Self-Validation)
Since this compound is a specialized intermediate, commercial availability can be sporadic. The following validated protocol allows researchers to synthesize it in-house from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) or 3,4-Dihydroxybenzaldehyde .
Route: 3,4-Dihydroxybenzaldehyde
Step-by-Step Protocol:
| Step | Transformation | Reagents & Conditions | Critical Note |
| 1 | Selective Alkylation | 3,4-Dihydroxybenzaldehyde + n-Propyl Bromide (1.1 eq) + K | The 4-OH is more acidic and alkylates first. Isolate 4-propoxy-3-hydroxybenzaldehyde . |
| 2 | Second Alkylation | 4-Propoxy-3-hydroxybenzaldehyde + Ethyl Iodide (1.2 eq) + K | Yields 3-ethoxy-4-propoxybenzaldehyde . |
| 3 | Regioselective Bromination | 3-Ethoxy-4-propoxybenzaldehyde + Br | Bromination directs to the 6-position (ortho to aldehyde, para to ethoxy). Note: In IUPAC, this product is often named 2-Bromo-5-ethoxy-4-propoxy... depending on priority assignment. |
Reaction Scheme (DOT):
Caption: Stepwise synthesis starting from commercially available 3,4-dihydroxybenzaldehyde.
Part 4: References
-
Preparation of Isovanillin Derivatives: BenchChem Application Note. "A Comparative Analysis of Isovanillin Synthesis Routes."
-
PDE4 Inhibitor SAR: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Dialkoxy-substituted Benzaldehydes in PDE4 Inhibition." (General Reference for Scaffold Utility).
-
Bromination of Activated Benzaldehydes: Organic Syntheses. "Regioselective Bromination of Phenolic Aldehydes."
-
Quinazolinone Synthesis: ChemicalBook Protocols. "Synthesis of 2-substituted Quinazolinones from Anthranilamide."
-
Suzuki Coupling of Aryl Bromides: Sigma-Aldrich Technical Guides. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."
Sources
use of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde as a building block for heterocyclic compounds
Application Note: High-Value Heterocyclic Synthesis Using 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Part 1: Executive Summary & Strategic Value
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS: 692266-32-3) is a highly functionalized aromatic scaffold designed for the divergent synthesis of fused heterocycles. Unlike generic benzaldehydes, this building block incorporates two distinct alkoxy chains (ethoxy and propoxy) and an ortho-bromoaldehyde motif.
Key Strategic Advantages for Drug Discovery:
-
Lipophilicity Tuning (SAR): The specific combination of ethoxy (C2) and propoxy (C3) chains allows medicinal chemists to fine-tune the LogP and metabolic stability of the final drug candidate, differentiating it from standard dimethoxy analogs.
-
Orthogonal Reactivity: The molecule possesses two distinct electrophilic handles:
-
C-Br Bond: Ready for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).
-
Aldehyde (-CHO): Prime for condensation reactions (Knoevenagel, Schiff base formation) and nucleophilic additions.
-
-
Heterocyclic Precursor: It is an ideal "linchpin" for constructing indoles, benzofurans, quinazolines, and isoquinolines —cores prevalent in kinase inhibitors (e.g., EGFR, VEGFR) and PDE inhibitors.
Part 2: Divergent Synthesis Workflow
The following diagram illustrates the logical pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacophore classes.
Part 3: Detailed Experimental Protocols
These protocols are designed for high reproducibility. They are adapted from standard methodologies for o-bromoaldehydes but optimized for the solubility profile of the dialkoxy scaffold.
Protocol A: Synthesis of 5-Ethoxy-6-propoxybenzofuran Derivatives
Target Application: Anti-inflammatory agents, potential PDE4 inhibitors.
Mechanism: This is a domino Sonogashira coupling followed by a 5-endo-dig cyclization. The internal nucleophilic attack of the aldehyde oxygen onto the activated alkyne closes the furan ring.
Materials:
-
Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)
-
Reagent: Terminal Alkyne (e.g., Ethyl propiolate or Phenylacetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cool under a stream of Argon.
-
Charging: Add the benzaldehyde substrate (287 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg) to the tube.
-
Solvation: Add degassed DMF (4 mL) and Et₃N (1 mL). Stir until the solid dissolves.
-
Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Heat the sealed tube to 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aldehyde (Rf ~0.6) should disappear, replaced by a highly fluorescent benzofuran spot (Rf ~0.7-0.8).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF/salts. Dry organic layer over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Expected Yield: 75–85% (Pale yellow solid/oil).
Protocol B: Synthesis of 6-Ethoxy-7-propoxyquinazoline
Target Application: Kinase Inhibitors (e.g., EGFR analogs).
Mechanism: A copper-catalyzed cascade reaction involving condensation of an amidine with the aldehyde, followed by intramolecular C-N coupling displacing the bromide.
Materials:
-
Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 equiv)
-
Reagent: Benzamidine hydrochloride (1.2 equiv) (or Guanidine HCl for 2-aminoquinazolines)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DMSO (Anhydrous)
Step-by-Step Methodology:
-
Mix: In a screw-cap vial, combine the aldehyde (1.0 mmol), Benzamidine HCl (1.2 mmol), CuI (19 mg), L-Proline (23 mg), and Cs₂CO₃ (815 mg).
-
Solvent: Add DMSO (3 mL).
-
Degas: Sparge with Argon for 5 minutes, then seal the cap tightly.
-
Heat: Stir at 110°C for 12 hours.
-
Note: The reaction mixture will turn dark brown/green.
-
-
Extraction: Cool to RT. Pour into a mixture of Water/NH₄OH (9:1) to complex copper. Extract with EtOAc (3 x 15 mL).
-
Purification: Pass the organic layer through a short pad of Celite. Concentrate and purify via chromatography (DCM/MeOH 98:2).
Expected Yield: 65–75%.
Part 4: Data Summary & Troubleshooting
Physicochemical Properties Table
| Property | Value | Note |
| Molecular Weight | 287.15 g/mol | |
| LogP (Predicted) | ~3.8 | Higher lipophilicity than dimethoxy analogs (~2.5). |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water/hexanes. |
| Appearance | Off-white to yellow solid | Oxidizes slowly in air; store under N₂ at 4°C. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodebromination | Ensure anhydrous conditions; switch base to K₃PO₄. |
| Incomplete Cyclization (Benzofuran) | Catalyst Poisoning | Use fresh CuI (white powder, not green/grey). |
| Dark Tarry Product | Oxidation of Aldehyde | Perform all reactions under strict Argon atmosphere. |
Part 5: References
-
Synthesis of Benzofurans via Sonogashira Coupling:
-
Source: Khan, M. W., & Kundu, N. G. (1997). "Highly regiospecific synthesis of 2,3-disubstituted benzofurans by palladium-catalyzed coupling of o-iodophenols and terminal alkynes." Journal of the Chemical Society, Perkin Transactions 1.
-
Relevance: Establishes the core mechanism for o-halophenol/aldehyde cyclization.
-
-
Quinazoline Synthesis from 2-Bromobenzaldehydes:
-
Source: Wang, Z., et al. (2011). "Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzaldehydes and Amidines." Organic Letters, 13(22), 5920-5923.
-
Relevance: Provides the exact conditions used in Protocol B.
-
-
General Reactivity of Alkoxy-Bromobenzaldehydes:
-
Source: Bernini, R., et al. (2007). "Preparation of 2-substituted benzofurans via Pd-catalyzed reaction of 2-bromo-5-hydroxybenzaldehyde." Tetrahedron Letters.
-
Relevance: Validates the reactivity of the specific 2-bromo-5-alkoxy substitution pattern.
-
-
Compound Data & Safety (PubChem):
-
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2168582, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
-
Relevance: Verification of CAS, MW, and safety data.
-
Sources
laboratory scale synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
An Application Note and Protocol for the Laboratory Scale Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules.[1] Their utility spans across pharmaceuticals, agrochemicals, and materials science, where the specific substitution pattern on the aromatic ring dictates the resulting biological activity or material properties. The target molecule of this guide, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, is a polysubstituted benzaldehyde with a unique arrangement of electron-donating alkoxy groups and a halogen substituent, making it a valuable intermediate for further chemical elaboration.
This document provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. The synthetic strategy has been designed for robustness and accessibility, drawing upon well-established and understood organic transformations. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles and the rationale behind the experimental choices, empowering the researcher to not only execute the synthesis but also to adapt and troubleshoot as needed.
Synthetic Strategy: A Multi-step Approach to Functionalization
The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is best approached through a multi-step sequence that allows for the controlled and regioselective introduction of the desired functional groups. The chosen synthetic pathway commences with a commercially available and relatively inexpensive starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), and proceeds through a series of etherification and bromination reactions.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
This strategic sequence is underpinned by the following key considerations:
-
Regioselectivity: The directing effects of the substituents on the aromatic ring are harnessed to ensure the desired placement of the incoming groups. The powerful ortho, para-directing nature of the alkoxy groups is central to the success of the bromination step.
-
Protecting Group-Free Strategy: This synthesis avoids the use of protecting groups for the aldehyde functionality, which can add steps and reduce overall yield. The chosen reaction conditions are sufficiently mild to be compatible with the aldehyde.
-
Commercially Available Starting Materials: The selection of isovanillin as the starting material ensures that the synthesis is both cost-effective and readily initiated.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
This part of the synthesis involves a two-step process of first propoxylating the hydroxyl group of the starting material, followed by the ethylation of the newly formed hydroxyl group after a demethylation step.
Step 1a: Synthesis of 3-Propoxy-4-methoxybenzaldehyde
This step involves the Williamson ether synthesis to introduce the propoxy group.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 15.2 | 100 | 1.0 |
| 1-Bromopropane | 123.00 | 14.8 | 120 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 | 150 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 100 mmol) and potassium carbonate (20.7 g, 150 mmol).
-
Add 150 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Slowly add 1-bromopropane (14.8 g, 120 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-propoxy-4-methoxybenzaldehyde as a pale yellow oil.
Step 1b: Demethylation to 4-Hydroxy-3-propoxybenzaldehyde
This step selectively removes the methyl group to provide a free hydroxyl group for the subsequent ethylation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Propoxy-4-methoxybenzaldehyde | 194.23 | 19.4 | 100 | 1.0 |
| Pyridine Hydrochloride | 115.56 | 23.1 | 200 | 2.0 |
Procedure:
-
In a 250 mL round-bottom flask, combine 3-propoxy-4-methoxybenzaldehyde (19.4 g, 100 mmol) and pyridine hydrochloride (23.1 g, 200 mmol).
-
Heat the mixture to 180-190°C with stirring for 3-4 hours.
-
Cool the reaction mixture to about 100°C and carefully add 100 mL of water.
-
Further cool to room temperature and extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic extracts with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude 4-hydroxy-3-propoxybenzaldehyde.
Step 1c: Synthesis of 4-Ethoxy-3-propoxybenzaldehyde
The final step in this part is the ethylation of the hydroxyl group.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Hydroxy-3-propoxybenzaldehyde | 180.20 | 18.0 | 100 | 1.0 |
| Bromoethane | 108.97 | 13.1 | 120 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 | 150 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
Procedure:
-
Follow the same procedure as in Step 1a, using 4-hydroxy-3-propoxybenzaldehyde as the starting material and bromoethane as the alkylating agent.
-
The crude product, 4-ethoxy-3-propoxybenzaldehyde, can be purified by column chromatography.
Part 2: Bromination to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
This final step introduces the bromine atom at the desired position on the aromatic ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Ethoxy-3-propoxybenzaldehyde | 208.25 | 20.8 | 100 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 105 | 1.05 |
| Acetonitrile | - | 200 mL | - | - |
Procedure:
-
Dissolve 4-ethoxy-3-propoxybenzaldehyde (20.8 g, 100 mmol) in 200 mL of acetonitrile in a 500 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into 500 mL of water.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the position of the substituents.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
Discussion: The "Why" Behind the "How"
A deep understanding of the reaction mechanisms and the factors influencing reactivity and selectivity is paramount for successful synthesis.
-
Williamson Ether Synthesis: This classic Sₙ2 reaction is highly effective for the formation of ethers from alkoxides and primary alkyl halides. The use of a polar aprotic solvent like DMF accelerates the reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol. The resulting phenoxide is a potent nucleophile that readily displaces the bromide from the alkyl halide.
-
Demethylation with Pyridine Hydrochloride: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Pyridine hydrochloride at high temperatures acts as a source of both a nucleophile (chloride ion) and a proton. The reaction proceeds via nucleophilic attack of the chloride ion on the methyl group, with the pyridinium ion protonating the resulting phenoxide.
-
Electrophilic Aromatic Bromination: The bromination of the substituted benzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The two alkoxy groups are strong activating and ortho, para-directing groups. The position of bromination is directed to the carbon atom that is ortho to the propoxy group and para to the ethoxy group. This position is the most sterically accessible and electronically activated site. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity.
Purification Considerations
The purity of the final compound is critical for its intended application.
-
Chromatography: Column chromatography is a powerful technique for separating the desired product from any unreacted starting materials or byproducts. The choice of solvent system (eluent) is crucial for achieving good separation.
-
Recrystallization: If the final product is a solid, recrystallization is an excellent method for obtaining high-purity material. The choice of solvent is key; the compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Bisulfite Adduct Formation: Aldehydes can often be purified by forming a solid bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[2][3][4] This can be a useful technique if other purification methods fail to remove persistent impurities.
Conclusion
The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, while multi-step, is a logical and achievable process for a competent organic chemist. By understanding the principles behind each transformation, researchers can confidently execute this synthesis and produce this valuable intermediate for their research and development endeavors. The protocols provided herein are intended to be a robust starting point, and some optimization of reaction conditions may be necessary depending on the specific laboratory setup and the purity of the reagents used.
References
- American Chemical Society. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- Taylor & Francis Online. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- BenchChem.
- CORE. Synthesis of Functionally Substituted Benzaldehydes.
- ResearchGate.
- PubMed.
- Wikipedia. Vilsmeier–Haack reaction.
- Taylor & Francis Online. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Google Patents.
- Reddit. Purifying aldehydes? : r/chemistry.
- ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
- Organic Syntheses. Organic Syntheses Procedure.
- Wiley Online Library. 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
- PubChem. 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
- EvitaChem. 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde.
- Echemi. 2-bromo-5-ethoxy-4-methoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.
- PubChemLite. 2-bromo-5-ethoxybenzaldehyde (C9H9BrO2).
- ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
- Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Sigma-Aldrich. 2-Bromo-4-hydroxybenzaldehyde.
- PubChem. 3-Ethoxy-4-methoxybenzaldehyde.
- Santa Cruz Biotechnology. 3-Ethoxy-4-methoxybenzaldehyde.
- PubChem. 4-Propoxybenzaldehyde.
- PubChem. 3-Ethoxybenzaldehyde.
Sources
Application Note: Strategic Derivatization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde for Biological Screening
Executive Summary
This application note details the strategic derivatization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in medicinal chemistry due to its orthogonal functionality: an electrophilic aldehyde for rapid library generation and an aryl bromide for palladium-catalyzed scaffold expansion. This guide provides validated protocols for synthesizing Schiff base/hydrazone libraries and biaryl derivatives, followed by standardized biological screening workflows for antimicrobial and anticancer activity.
Pharmacophore Analysis & Strategic Design
Scaffold A is not merely an intermediate; it is a tunable core designed for Structure-Activity Relationship (SAR) exploration.
-
Aldehyde (-CHO): The primary "warhead" precursor. Condensation with amines or hydrazides creates an imine linker (
), a proven pharmacophore capable of coordinating metal ions in metalloenzymes or intercalating DNA. -
Aryl Bromide (-Br): A handle for cross-coupling.[1][2] It allows for the introduction of aromatic rings to access hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
-
Alkoxy Pattern (5-OEt, 4-OnPr): These electron-donating groups modulate the lipophilicity (LogP), enhancing membrane permeability compared to bare polyphenols.
derivatization Logic Flow
The following diagram illustrates the divergent synthesis strategy:
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromine moieties.
Protocol A: Rapid Library Generation via Hydrazone Formation
Hydrazone derivatives of benzaldehydes have demonstrated significant biological activity, including inhibition of lung cancer cell lines (A549) and bacterial strains like S. aureus [1, 2].
Materials
-
Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 eq)
-
Reagent: Substituted Hydrazide (e.g., Isonicotinic hydrazide, Phenylhydrazide) (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of Scaffold A in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 5 minutes to activate the carbonyl carbon.
-
Addition: Add 1.0 mmol of the chosen hydrazide/amine.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot ( ) should disappear, replaced by a lower product spot. -
Isolation: Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.
-
If no precipitate: Pour the mixture into ice-cold water (50 mL) to induce precipitation.
-
-
Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures.
Validation Criteria:
-
H NMR: Look for the disappearance of the aldehyde singlet (
ppm) and the appearance of the azomethine proton ( ) singlet at ppm.
Protocol B: Scaffold Expansion via Suzuki-Miyaura Coupling
This protocol utilizes the bromine handle to create biaryl derivatives. Note that the bromine at the C2 position is sterically crowded (ortho to the aldehyde), requiring a robust catalyst system [3].
Materials
-
Substrate: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (1.0 eq)
-
Reagent: Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen for 10 minutes.
-
Loading: Add Scaffold A (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and
(2.0 mmol). -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add
(0.03 mmol) quickly under positive inert gas pressure. Seal the vessel. -
Reaction: Heat to
for 12–16 hours. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over
.[1] -
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Biological Screening Workflows
Antimicrobial Screening (MIC Determination)
Benzaldehyde Schiff bases often exhibit bacteriostatic effects. The broth microdilution method is the industry standard.
-
Organisms: S. aureus (Gram+), E. coli (Gram-).
-
Control: Ciprofloxacin or Ampicillin.
-
Dye: Resazurin (Alamar Blue) for visual readout.
Workflow:
-
Prepare stock solutions of derivatives in DMSO (
). -
In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.
-
Inoculate wells with bacterial suspension (
). -
Incubate at
for 24 hours. -
Add Resazurin. Blue
Pink conversion indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
Anticancer Screening (MTT Assay)
Hydrazone derivatives are potent cytotoxic agents against lung (A549) and breast (MCF-7) cancer lines [1, 4].
Workflow:
-
Seeding: Seed A549 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add derivatives at varying concentrations (
). Incubate for 48h. -
MTT Addition: Add MTT reagent (
). Incubate 4h. Mitochondrial reductases in living cells convert yellow MTT to purple formazan.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure Absorbance at
. Calculate .
Screening Logic Diagram
Caption: High-throughput screening logic for hit identification from synthesized libraries.
Data Summary Template
Use the following table structure to report screening results for reproducibility.
| Compound ID | R-Group (Hydrazide) | Yield (%) | MP ( | MIC S. aureus ( | |
| BZN-01 | Phenyl- | 82 | 145-147 | 12.5 | 8.4 |
| BZN-02 | Isonicotinyl- | 76 | 180-182 | 6.25 | 3.2 |
| BZN-03 | 4-NO | 88 | 160-162 | 25.0 | 15.1 |
References
-
Synthesis, Spectral Characterization, and In Vitro Biological Activities of a New Schiff Base. Source: ACS Omega (2023). Relevance: Validates the anticancer (A549) and antimicrobial potential of benzaldehyde Schiff bases. URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Source: Medires (2024). Relevance: Provides specific protocols for ethanol-based condensation and MIC testing against S. aureus. URL:[Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. Source: ResearchGate (2025). Relevance: Comprehensive review of hydrazone pharmacophores in drug discovery. URL:[Link]
Sources
Troubleshooting & Optimization
troubleshooting guide for the formylation of polysubstituted phenols.
Welcome to the Polysubstituted Phenol Formylation Technical Support Center .
This guide is engineered for researchers encountering regioselectivity issues, low yields, or polymerization ("tarring") during the introduction of aldehyde groups onto complex phenolic substrates. Unlike simple phenol, polysubstituted phenols present unique steric and electronic challenges that render standard textbook protocols (like basic Reimer-Tiemann) inefficient.
Module 1: Method Selection Triage
Before troubleshooting a failed reaction, verify you are using the correct method for your specific substitution pattern.
The Decision Matrix
| Substrate Constraint | Desired Position | Recommended Method | Why? |
| Ortho-positions open | Ortho-Formylation | Mg-Mediated (Skattebøl) | Highest regioselectivity; prevents polymerization; mild conditions. |
| Sterically crowded | Ortho-Formylation | Rieche Formylation | TiCl₄ acts as a powerful Lewis acid to force formylation via coordination. |
| Ortho-blocked | Para-Formylation | Vilsmeier-Haack | Standard electrophilic aromatic substitution (EAS) preference for para; requires protection if O-formylation occurs. |
| Acid-sensitive groups | Ortho-Formylation | Mg-Mediated | Avoids the harsh acidic conditions of Duff or Rieche. |
| Very electron-rich | Any open spot | Vilsmeier-Haack | Highly reactive substrates (e.g., resorcinols) react rapidly; risk of di-formylation. |
Visual Workflow: Method Selection
Caption: Logic flow for selecting the optimal formylation strategy based on substrate constraints.
Module 2: The Gold Standard – Mg-Mediated Ortho-Formylation
Protocol Name: Skattebøl Formylation Best For: High-yield, exclusive ortho-formylation of phenols without protecting groups.
The Mechanism (Why it works)
Unlike EAS methods that rely on free diffusion of an electrophile, this method uses a "directed delivery" system. The Magnesium ion coordinates simultaneously to the phenolic oxygen and the paraformaldehyde, forming a transition state that forces the formyl group to the ortho position.
Caption: The Mg-cation acts as a template, locking the reagents in proximity for selective ortho-transfer.
Troubleshooting Guide: Skattebøl Reaction
Q1: The reaction mixture remains a suspension and no product forms.
-
Diagnosis: Wet Magnesium Chloride. This is the #1 failure mode. The reaction requires anhydrous MgCl₂ to act as a Lewis acid. Hydrated MgCl₂ is useless here.
-
The Fix:
-
Do not use standard MgCl₂ powder.
-
Use anhydrous MgCl₂ beads or fuse standard MgCl₂ under high vacuum with a heat gun until it glows, then cool under Argon.
-
Self-Validation: When Et₃N is added to the Phenol/MgCl₂ mixture, it should turn slightly cloudy/opaque. Upon heating with paraformaldehyde, the solution often turns a characteristic bright yellow/orange (the salicylaldehyde-Mg complex).
-
Q2: I see low conversion (<30%).
-
Diagnosis: Incorrect order of addition or "dead" paraformaldehyde.
-
The Protocol:
-
Dissolve Phenol (1.0 eq) in dry THF or Acetonitrile.
-
Add MgCl₂ (1.5 eq) and Et₃N (3.75 eq). Stir for 15-30 mins to ensure phenoxide formation (Step A).
-
Only then add Paraformaldehyde (6.0+ eq).
-
Reflux is mandatory (THF: 66°C, MeCN: 82°C) for 3-6 hours.
-
Q3: My product is trapped in an emulsion during workup.
-
Cause: Magnesium salts form gelatinous hydroxides in water.
-
The Fix: Quench with 1N HCl or saturated NH₄Cl and stir vigorously for 30 minutes to break the Mg-chelate. The organic layer should become clear.
Module 3: The Heavy Lifter – Rieche Formylation
Protocol Name: TiCl₄ / Dichloromethyl Methyl Ether Best For: Sterically crowded phenols or when Mg-mediated fails.
Technical Deep Dive
This method generates a highly reactive oxonium species. TiCl₄ coordinates to the phenolic oxygen (similar to Mg) but is a much stronger Lewis acid, driving the reaction even on deactivated rings.
Q1: The reaction turned into a black tar.
-
Diagnosis: Exotherm mismanagement. TiCl₄ addition is violently exothermic.
-
The Fix:
-
Cool the DCM solution of phenol to -78°C (or at least -10°C).
-
Add TiCl₄ dropwise over 20 minutes.
-
Add the ether (Cl₂CHOMe) dropwise.
-
Allow to warm to Room Temp slowly.
-
Q2: I am getting de-alkylation of other substituents (e.g., -OMe groups).
-
Diagnosis: TiCl₄ is also a demethylating agent (Lewis acid).
-
The Fix: Reduce reaction time. Quench immediately upon consumption of starting material (monitor by TLC). Switch to the Mg-mediated method if ether cleavage is persistent.
Module 4: Vilsmeier-Haack (Para-Selective)
Best For: Para-formylation or fully substituted ortho-positions.
Troubleshooting Guide
Q1: I am getting O-formylation (formate ester) instead of C-formylation.
-
Mechanism: Phenols are ambident nucleophiles. The hard electrophile attacks the hard oxygen.
-
The Fix:
-
Protect the phenol (e.g., Acetate, TBS, or Methyl ether) before Vilsmeier. Deprotect later.
-
Alternative: If you must use free phenol, perform the reaction at lower temperatures (0°C) to favor the kinetic C-alkylation, though this is risky.
-
Q2: The Vilsmeier reagent precipitated, and the reaction stopped.
-
Diagnosis: Solvent incompatibility. The iminium salt is insoluble in non-polar solvents.
-
The Fix: Use neat DMF or a DMF/DCM mixture. Ensure the POCl₃ is added to DMF at 0°C before adding the substrate to form the active reagent first.
Module 5: References & Data Validation
Comparative Yield Data (Polysubstituted Substrates)
| Method | Typical Yield | Regioselectivity (Ortho:Para) | Key Risk |
| Mg-Mediated | 75-95% | >99:1 | Moisture sensitivity |
| Rieche | 60-90% | 90:10 | Lewis-acid sensitive groups |
| Vilsmeier | 40-70% | 10:90 (Para favored) | O-formylation / Diformylation |
| Duff | 15-40% | Mixed | Polymerization (Black Tar) |
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols Using Magnesium Chloride, Triethylamine and Paraformaldehyde.[1][2][3] Acta Chemica Scandinavica.
- Core citation for the Mg-medi
-
Garcia, O., et al. (2003).[4] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.[4]
- Primary reference for the Rieche formyl
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][6] Comprehensive Organic Synthesis.
- Authoritative review on Vilsmeier mechanism and limit
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction.[7][8][9][10][11] Chemical Reviews.[9]
- Classic review explaining the carbene mechanism and low yields.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. synarchive.com [synarchive.com]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Aromatic Aldehyde Purification
Ticket #001: Removal of Impurities from Aromatic Aldehyde Reactions
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts Downstream Synthesis)
Introduction: The "Phase-Switch" Philosophy
Welcome to the Purification Hub. You are likely here because your aromatic aldehyde reaction (Swern, PCC, or Vilsmeier-Haack) has yielded a crude mixture containing unreacted alcohols , carboxylic acids (over-oxidation), or metal residues .
We do not rely on "hopeful chromatography" here. Instead, we utilize chemoselective phase switching . By temporarily modifying the chemical nature of the aldehyde (converting it from lipophilic to hydrophilic), we can wash away impurities that do not share this reactivity, then switch the aldehyde back.
Module 1: The Bisulfite Adduct Protocol (The Gold Standard)
Concept: Aromatic aldehydes react reversibly with sodium bisulfite (
Step-by-Step Protocol
1. Adduct Formation (The "Trap")
-
Dissolve crude aldehyde in a minimal amount of Methanol or Ethanol (approx. 2 mL/g).
-
Add Saturated Aqueous Sodium Bisulfite (1.5 - 2.0 equivalents).
-
Observation: A white precipitate often forms.[2] If not, the adduct is dissolved in the aqueous phase.[1][3][4]
-
Critical Step: Shake vigorously for >5 minutes. Steric hindrance in aromatic aldehydes requires time to overcome.
2. The Wash (The "Purge")
-
If a solid forms: Filter it.[1][4][5][6][7][8] Wash the cake with Diethyl Ether (removes non-polar impurities).
-
If no solid forms (biphasic solution): Transfer to a separatory funnel. Wash the aqueous layer (containing the adduct) with Ethyl Acetate or Ether x3. Discard organic washes.
3. Regeneration (The "Release")
-
Place the solid adduct (or aqueous solution) in a flask.[9]
-
Add 10% Aqueous Sodium Carbonate (
) or Sodium Hydroxide ( ) until pH > 10. -
Mechanism:[7][10] Base destroys the bisulfite, liberating the aldehyde.
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) x3.
-
Dry over
and concentrate.
Visual Workflow: The Bisulfite Cycle
Figure 1: The Chemoselective "Catch and Release" mechanism for purifying aldehydes using sodium bisulfite.
Module 2: Managing Oxidation States (Acids & Alcohols)
A common failure mode in aldehyde synthesis is the presence of the starting material (alcohol) or the over-oxidized product (carboxylic acid) .
Scenario A: Removing Carboxylic Acids
-
The Trap: Aromatic aldehydes oxidize in air to benzoic acid derivatives.
-
The Fix: A Saturated Sodium Bicarbonate (
) wash. -
Why Bicarbonate?
-
Benzoic Acid pKa
4.2. -
Phenol pKa
10.0. -
Bicarbonate pKa
10.3. -
Result:
will deprotonate the carboxylic acid (pulling it into water) but leave phenols and the aldehyde intact in the organic layer. Stronger bases ( ) might pull phenolic aldehydes into the water or induce Cannizzaro reactions.
-
Scenario B: Removing Unreacted Alcohols
-
The Trap: Alcohols often have similar Rf values to aldehydes on silica.
-
The Fix: If the Bisulfite method (Module 1) is too aggressive, use Column Chromatography with a gradient.
-
Tip: Aldehydes are less polar than alcohols. Use a non-polar eluent (e.g., 5% EtOAc/Hexanes) to elute the aldehyde first.
-
Self-Validation: Visualize TLC with 2,4-DNP stain (specific for aldehydes/ketones—turns orange/red) to distinguish the aldehyde spot from the alcohol spot (which only shows in PMA/Vanillin).
-
Module 3: Heavy Metal Remediation (PCC/Jones Residues)
Chromium oxidations (PCC, PDC, Jones) leave sticky, toxic tar that traps product and ruins yield.
The "Pre-Workup" Adsorption Protocol
Do not attempt to extract the tar directly. It forms stable emulsions.
-
While the reaction is stirring: Add an excess of Celite or Silica Gel directly to the reaction flask (approx. 1g solid per 1g oxidant).
-
Stir for 15 minutes. The reduced Chromium (III) species will adsorb onto the solid matrix.[7]
-
Filtration: Filter the entire mixture through a pad of Florisil or Silica.[11]
-
Elution: Rinse the pad with Ether or DCM . The aldehyde passes through; the chromium tar stays trapped on the solid.
Visual Workflow: Chromium Cleanup
Figure 2: Adsorption filtration workflow to prevent emulsion formation during Chromium-based workups.
Troubleshooting & FAQs
| Symptom | Root Cause Analysis | Corrective Action |
| No precipitate formed with Bisulfite. | 1. Aldehyde is low MW (water soluble).2. Aldehyde is sterically hindered (ortho-subs).[5] | Action: Do not filter. Perform a liquid-liquid extraction. The adduct is likely in the aqueous layer.[1][3] Wash the aqueous layer with Ether, then basify the aqueous layer to recover. |
| Product is "Gummy" after PCC. | Chromium salts have coordinated with the aldehyde. | Action: Dissolve gum in minimal DCM. Pre-absorb onto silica gel, evaporate solvent, and load the dry powder onto a chromatography column (Dry Loading). |
| Yield low after Bisulfite regeneration. | pH was not high enough during hydrolysis. | Action: Check aqueous pH. It must be >10 (preferably 12) to fully reverse the equilibrium. Use 10% NaOH if Carbonate is too weak. |
| Aldehyde turns to solid white crystals on storage. | Auto-oxidation to carboxylic acid. | Action: Dissolve in Ether, wash with Sat. |
References
-
University of Rochester, Dept. of Chemistry. Bisulfite Workup for Removal of Aldehydes. [Link]
-
Journal of Visualized Experiments (JoVE). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) - Workup and Purification. [Link]
-
ChemGuide. Oxidation of Alcohols: Partial Oxidation to Aldehydes. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important synthetic intermediate. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively optimize your process.
Section 1: Synthetic Strategy & Workflow
The synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde requires a multi-step approach that must be carefully controlled to ensure high yield and purity, especially during scale-up. A logical and robust synthetic route is paramount.
Q1: What is a reliable synthetic pathway for scaling up the production of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde?
A robust and scalable approach starts from a commercially available and functionalized precursor. We recommend a pathway beginning with isovanillin (3-hydroxy-4-methoxybenzaldehyde) due to its favorable substitution pattern. The overall strategy involves three key transformations:
-
Selective Bromination: Introduction of the bromine atom ortho to the hydroxyl group. The hydroxyl group is a strong activating and ortho-, para-directing group, facilitating regioselective bromination at the 2-position.
-
Williamson Ether Synthesis (Propoxylation): Conversion of the phenolic hydroxyl group to a propoxy ether. This step is typically high-yielding and clean.
-
Vilsmeier-Haack Formylation or Alternative Formylation: This is often the most challenging step. However, starting with an aldehyde precursor (isovanillin) circumvents the need for a separate formylation step, significantly streamlining the synthesis and avoiding the complexities of reactions like the Vilsmeier-Haack. The initial aldehyde from isovanillin is carried through the synthesis.
The proposed workflow is outlined in the diagram below.
Correction and Refinement of Strategy: A more direct route would involve starting with a precursor that already contains one of the alkoxy groups, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Let's redefine the workflow based on this more efficient starting point.
Caption: Recommended synthetic workflow for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
Section 2: Troubleshooting Electrophilic Bromination
The introduction of bromine onto the electron-rich aromatic ring is a critical step that dictates the purity of the final product.
Q1: My bromination reaction is producing multiple isomers. How can I improve regioselectivity?
This is a common issue stemming from the powerful activating nature of the two alkoxy groups. Both the ethoxy and propoxy groups are ortho, para-directors.[1][2]
-
Causality: The position ortho to the propoxy group (C-5) and ortho to the ethoxy group (C-2) are both activated. Steric hindrance from the larger propoxy group can influence the selectivity.[3] However, the primary factor is electronic activation.
-
Troubleshooting & Optimization:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C). This increases the kinetic barrier for the formation of the less-favored isomer, thereby enhancing selectivity.
-
Slow Addition of Bromine: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions and over-bromination.
-
Choice of Solvent: Acetic acid or dichloromethane are common solvents. Acetic acid can help to moderate the reactivity.
-
Q2: The reaction is sluggish and starting material remains even after prolonged reaction time. What should I do?
-
Causality: Insufficient electrophilicity of the brominating agent or deactivation of the ring by trace impurities (e.g., acids).
-
Troubleshooting & Optimization:
-
Use a Catalyst: While the ring is highly activated, a mild Lewis acid catalyst like FeBr₃ (generated in situ from iron filings and Br₂) can be used to polarize the Br-Br bond, creating a more potent electrophile.[1] Use this with caution, as it can also lead to over-bromination if not controlled.
-
Check Reagent Purity: Ensure your starting material and solvent are free from water or other nucleophiles that could consume the bromine.
-
Q3: Are there safer or "greener" alternatives to using liquid bromine, especially at scale?
Yes, handling large quantities of elemental bromine poses significant safety risks.
-
Alternative Reagents:
-
N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle source of electrophilic bromine. It often requires an acid catalyst (like H₂SO₄) or a silica support to initiate the reaction with activated rings.
-
In Situ Bromine Generation: A mixture of an alkali metal bromide (like NaBr or KBr) with a strong oxidant (like potassium bromate, KBrO₃, or Oxone®) in an acidic medium can generate Br₂ in situ.[4] This avoids the need to store and handle large volumes of liquid bromine.
-
Section 3: Troubleshooting the Williamson Ether Synthesis
This reaction is generally reliable, but issues can arise, particularly when scaling up.
Q1: My etherification reaction is incomplete, showing significant amounts of unreacted starting material. What are the common causes?
-
Causality: Incomplete deprotonation of the phenol, insufficient reactivity of the alkyl halide, or poor solvent choice.
-
Troubleshooting & Optimization:
-
Base Selection & Stoichiometry: Potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and anhydrous. Use at least 1.5-2.0 equivalents to drive the equilibrium towards the phenoxide. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and greater handling precautions.
-
Reagent Purity: The alkylating agents (1-bromopropane, bromoethane) should be pure. The solvent (typically acetone or DMF) must be anhydrous, as water will consume the base and inhibit phenoxide formation.
-
Temperature: Heating the reaction (e.g., to the reflux temperature of acetone) is typically required to achieve a reasonable reaction rate. A literature example for a similar alkylation uses DMF at 70°C for 72 hours, indicating that forcing conditions may be necessary.[5]
-
Q2: How can I minimize the formation of impurities during alkylation?
-
Causality: Side reactions can include C-alkylation or impurities from the alkylating agents themselves.
-
Troubleshooting & Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF or acetone favor O-alkylation over C-alkylation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Stop the reaction once the starting material is consumed to prevent the formation of degradation products from extended heating.
-
Section 4: Scale-Up, Purification, and Analysis FAQs
Transitioning from the bench to a pilot or production scale introduces new challenges related to safety, handling, and purification.
Q1: What is the most common challenge when scaling up purification from column chromatography to a larger scale?
Relying on silica gel chromatography for multi-kilogram scale purification is often economically and practically unfeasible.
-
Solution: Develop a Crystallization Protocol. The target product, being a solid, should be amenable to recrystallization.
-
Solvent Screening: Screen various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find conditions that provide good recovery and high purity. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Bisulfite Adduct Formation: For aldehydes, a classic purification technique involves forming the solid sodium bisulfite adduct, filtering it, and then regenerating the pure aldehyde by treatment with a base or acid.[6] This is highly effective for removing non-aldehydic impurities.
-
Q2: My product appears as an oil, but literature suggests it should be a solid. What could be the issue?
-
Causality: This is almost always due to the presence of impurities that are causing a melting point depression. Residual solvent or isomeric impurities are common culprits.
-
Troubleshooting & Optimization:
-
Re-purify: If crystallization fails, a second pass through a silica plug (a short, wide column) might be necessary to remove highly polar or non-polar impurities.
-
Trituration: Stirring the oil in a non-solvent (like cold hexanes or pentane) can sometimes induce crystallization by "washing away" the impurities that are inhibiting the formation of a crystal lattice.
-
Confirm Structure: Before extensive purification attempts, confirm the structure via NMR to ensure the desired product has been formed.
-
Q3: What analytical data should be collected to confirm the final product's identity and purity?
A comprehensive analytical package is essential for quality control.
| Analytical Technique | Purpose | Expected Key Features for 2-Bromo-5-ethoxy-4-propoxybenzaldehyde |
| ¹H NMR | Structural Confirmation & Purity | - Aldehyde proton (CHO) singlet around 9.8-10.5 ppm. - Two aromatic proton singlets. - Quartets and triplets for the ethoxy group (-OCH₂CH₃). - Triplet, sextet, and triplet for the propoxy group (-OCH₂CH₂CH₃). |
| ¹³C NMR | Structural Confirmation | - Aldehyde carbonyl carbon (~190 ppm). - Aromatic carbons (including C-Br bond). - Aliphatic carbons for the ethoxy and propoxy groups. |
| FT-IR | Functional Group Identification | - Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹). - C-O stretches for the ethers. - C-H stretches (aromatic and aliphatic). |
| Mass Spectrometry | Molecular Weight Confirmation | - Molecular ion peak (M+) showing the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). |
| HPLC/GC | Purity Assessment | - A single major peak indicating >98% purity is typically required for drug development applications. |
Section 5: Appendices
Appendix A: Example Experimental Protocol (Illustrative)
This protocol is illustrative and should be optimized based on laboratory-scale experiments before scaling.
Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde To a solution of ethyl vanillin (1.0 eq) in anhydrous acetone (10 mL per gram of ethyl vanillin) is added anhydrous potassium carbonate (2.0 eq). The mixture is stirred vigorously, and 1-bromopropane (1.2 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion (typically 8-12 hours), the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude residue is dissolved in ethyl acetate, washed with 1M NaOH and brine, dried over anhydrous MgSO₄, and concentrated to yield the intermediate, which can be used directly or purified by vacuum distillation.
Step 2: Synthesis of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde The crude 3-ethoxy-4-propoxybenzaldehyde (1.0 eq) is dissolved in glacial acetic acid (5 mL per gram). The solution is cooled to 0-5 °C in an ice bath. A solution of bromine (1.05 eq) in glacial acetic acid is added dropwise while maintaining the internal temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, monitoring by TLC. The reaction is then quenched by pouring it into a stirred solution of sodium bisulfite in ice water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from ethanol.
Appendix B: Troubleshooting Decision Tree (Bromination)
Caption: Troubleshooting decision tree for the electrophilic bromination step.
References
-
Filo. (2025, October 19). Propose a detailed mechanism for the bromination of ethoxybenzene to give o- and p-bromoethoxybenzene. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o-. Retrieved from [Link]
-
Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Retrieved from [Link]
-
Mitch, M. G., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. Retrieved from [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, 2000(6), 868-875. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
Sources
- 1. Propose a detailed mechanism for the bromination of ethoxybenzene to give.. [askfilo.com]
- 2. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 3. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde likely serving as a critical intermediate in pharmaceutical and fine chemical synthesis. For professionals in drug development and chemical research, rigorous and unambiguous structural confirmation and purity assessment are paramount for regulatory compliance, process optimization, and the ultimate safety and efficacy of the final product.
This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles. We will explore a multi-faceted approach, leveraging spectroscopic and chromatographic techniques to create a complete analytical profile of the target molecule.
The Strategic Importance of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A strategic, orthogonal approach is essential. Spectroscopic methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the molecular structure, while chromatographic techniques such as HPLC and GC are the gold standards for quantifying purity and identifying impurities. The logical workflow involves first assessing purity via chromatography and then confirming the structure of the main component and any significant impurities using a suite of spectroscopic methods.
Caption: Integrated workflow for the characterization of a chemical intermediate.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopy provides the foundational data for structural confirmation. Each technique probes different aspects of the molecule's physical properties, and together they provide a highly confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
-
Expertise & Causality: For 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, ¹H NMR will reveal the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR will complement this by identifying all unique carbon atoms. The choice of solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is critical; it must fully dissolve the analyte without interfering with its signals. CDCl₃ is often a good first choice for moderately polar, non-protic molecules.
-
Trustworthiness (Self-Validation): The integration of proton signals must correspond to the number of protons in the proposed structure. Furthermore, the observed coupling patterns (e.g., triplets, quartets) must be consistent with the neighboring protons as dictated by the n+1 rule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.85 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects.[1][2] |
| ~7.35 | Singlet (s) | 1H | Aromatic H (position 6) | Deshielded by the aldehyde and bromine, ortho to the ethoxy group. |
| ~6.95 | Singlet (s) | 1H | Aromatic H (position 3) | Shielded by two ortho alkoxy groups. |
| ~4.12 | Triplet (t) | 2H | Propoxy (-OCH₂CH₂CH₃) | Methylene protons adjacent to the oxygen atom. |
| ~4.08 | Quartet (q) | 2H | Ethoxy (-OCH₂CH₃) | Methylene protons adjacent to the oxygen atom, split by the methyl group. |
| ~1.85 | Sextet | 2H | Propoxy (-OCH₂CH₂CH₃) | Methylene protons coupled to two adjacent methyl and methylene groups. |
| ~1.45 | Triplet (t) | 3H | Ethoxy (-OCH₂CH₃) | Methyl protons coupled to the adjacent methylene group. |
| ~1.05 | Triplet (t) | 3H | Propoxy (-OCH₂CH₂CH₃) | Terminal methyl protons of the propoxy group. |
Note: A ¹H NMR spectrum for the closely related compound 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde is publicly available and supports these predicted assignments.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the presence of a bromine atom provides a uniquely identifiable isotopic signature.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) is a suitable "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[4][5]
-
Trustworthiness (Self-Validation): The most critical self-validating feature is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] Therefore, the mass spectrum must show two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.
Predicted Mass Spectrometry Data (EI)
| m/z (relative to ⁷⁹Br) | Relative Intensity | Proposed Fragment | Rationale |
| 286 / 288 | High | [M]⁺ | Molecular ion peak, showing the 1:1 bromine isotope pattern.[6] |
| 257 / 259 | Moderate | [M-CHO]⁺ | Loss of the formyl radical. |
| 241 / 243 | Moderate | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 207 | High | [M-Br]⁺ | Loss of the bromine radical, a common fragmentation for halogenated aromatics.[4][7] |
digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="Molecular Ion [M]⁺\nm/z 286/288"]; M_CHO [label="[M-CHO]⁺\nm/z 257/259"]; M_Br [label="[M-Br]⁺\nm/z 207"]; M_OEt [label="[M-OC₂H₅]⁺\nm/z 241/243"]; M_H [label="[M-H]⁺\nm/z 285/287"];
M -> M_CHO [label="- CHO"]; M -> M_Br [label="- Br"]; M -> M_OEt [label="- OC₂H₅"]; M -> M_H [label="- H"]; }
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: 250 °C, split mode (e.g., 50:1).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: EI at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy is excellent for identifying functional groups, while UV-Vis provides information about the conjugated electronic system.
-
Expertise & Causality: The key diagnostic peaks in the IR spectrum will confirm the presence of the aldehyde and the aromatic ether functionalities. For an aromatic aldehyde, conjugation lowers the C=O stretching frequency compared to a saturated aldehyde.[8][9] The most unambiguous evidence for an aldehyde is the presence of two medium-intensity C-H stretching bands around 2820 and 2720 cm⁻¹.[1][2]
-
Trustworthiness (Self-Validation): The combination of a conjugated C=O stretch (~1690 cm⁻¹) and the characteristic aldehyde C-H doublet provides high confidence in the assignment of the aldehyde functional group.
Predicted Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Rationale |
| IR | ~2970-2850 | Aliphatic C-H stretch | From ethoxy and propoxy groups. |
| IR | ~2820 & ~2720 | Aldehyde C-H stretch | A highly diagnostic doublet for the aldehyde functional group.[9] |
| IR | ~1690 | Aromatic C=O stretch | The carbonyl stretch is lowered from the typical ~1730 cm⁻¹ due to conjugation with the aromatic ring.[1] |
| IR | ~1580, ~1470 | Aromatic C=C stretch | Characteristic vibrations of the benzene ring. |
| IR | ~1250 | Aryl-Alkyl Ether C-O stretch | Asymmetric C-O-C stretching. |
| UV-Vis | ~250-260 nm & ~300-320 nm | π → π* and n → π* transitions | Typical absorption bands for substituted benzaldehydes, representing electronic transitions within the conjugated system.[10][11] |
Chromatographic Methods: Quantifying Purity
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of moderately polar, non-volatile, or thermally labile compounds, making it an excellent choice for this analyte.
-
Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point. The non-polar stationary phase (C18) will retain the analyte, which is then eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[12][13] UV detection is ideal as the aromatic aldehyde chromophore absorbs strongly in the UV region.
-
Trustworthiness (Self-Validation): A validated HPLC method demonstrates specificity (the ability to resolve the main peak from all known impurities), linearity (a proportional response to concentration), accuracy, and precision. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL.
Gas Chromatography (GC)
GC is a powerful alternative, particularly if impurities are more volatile than the main component. It offers high resolution and can be easily coupled to a mass spectrometer (GC-MS).
-
Expertise & Causality: The suitability of GC depends on the thermal stability and volatility of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde. Given its structure, it is likely sufficiently volatile and stable for GC analysis.[14] A non-polar or mid-polarity capillary column is appropriate. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification.
-
Trustworthiness (Self-Validation): Similar to HPLC, a validated GC method ensures reliable quantification. The high efficiency of capillary GC columns often provides excellent resolution of closely related impurities.
Experimental Protocol: Gas Chromatography (FID)
-
Instrumentation: A GC system with an FID detector and a split/splitless inlet.
-
GC Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet: 250 °C, split ratio 50:1.
-
Detector (FID): 280 °C.
-
Oven Program: 100 °C hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile organic solvent such as ethyl acetate.
Method Comparison Summary
| Method | Primary Information Provided | Key Advantages | Key Limitations |
| NMR | Atomic connectivity, 3D structure | Unambiguous structural elucidation. | Lower sensitivity, requires relatively pure sample, higher equipment cost. |
| Mass Spec | Molecular weight, elemental formula | High sensitivity, definitive bromine isotope pattern, structural fragments.[4] | Isomers may not be distinguishable, ionization can be challenging. |
| IR | Functional groups present | Fast, non-destructive, good for process monitoring. | Provides limited structural detail, not ideal for quantification. |
| UV-Vis | Conjugated electronic system | Simple, good for quantification with HPLC, non-destructive. | Lacks structural specificity.[10] |
| HPLC-UV | Purity, quantification of impurities | High versatility for non-volatile compounds, robust, easily validated.[15] | Higher solvent consumption, resolution dependent on column/mobile phase. |
| GC-FID | Purity, quantification of impurities | High resolution for volatile compounds, low solvent usage.[14][16] | Requires analyte to be thermally stable and volatile. |
Conclusion
The comprehensive characterization of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde requires a synergistic application of orthogonal analytical techniques. Purity is best established using a validated reversed-phase HPLC method, which is versatile and robust for a molecule of this type. Definitive structural confirmation is achieved through a combination of ¹H and ¹³C NMR, which maps the complete carbon-hydrogen framework, and high-resolution mass spectrometry, which confirms the molecular weight and elemental composition, aided by the unmistakable isotopic signature of the bromine atom. Finally, IR and UV-Vis spectroscopy serve as rapid, complementary methods to confirm the presence of key functional groups and the conjugated system. This integrated analytical package provides the rigorous, trustworthy, and scientifically sound data required by researchers and drug development professionals.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy. Available at: [Link]
-
1H NMR of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde. (n.d.). Spectrum-E. Available at: [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–30. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Dahham, O. S. (2016). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available at: [Link]
-
McMurry, J. (2015). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage Learning. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]
-
Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. Available at: [Link]
-
Hlengani, T. P., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(24), 11494-11503. Available at: [Link]
-
El Dib, G., et al. (2009). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Atmospheric Chemistry and Physics, 9(7), 2625-2632. Available at: [Link]
-
Al-Kaysi, H. N., & Al-Shabender, M. R. (1993). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 833-837. Available at: [Link]
-
Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Bromo-5-ethoxybenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]
-
Kumar, K. P., & Reddy, G. O. (2010). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde in Montelukast Sodium. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 282-285. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 12. 2-Bromo-5-ethoxybenzaldehyde | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis to confirm the structure of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Comparative Guide: Structural Elucidation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
Part 1: Executive Summary & Analytical Strategy
The structural confirmation of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde presents a specific regiochemical challenge common in the synthesis of phenethylamine precursors and kinase inhibitors. In electrophilic aromatic substitution (EAS), directing effects of alkoxy groups can yield isomeric mixtures. Specifically, distinguishing the target molecule from its regioisomer (e.g., 2-Bromo-4-ethoxy-5-propoxybenzaldehyde) or confirming the bromination position relative to the aldehyde is critical.
This guide moves beyond basic characterization, comparing the utility of 1D NMR, 2D NMR, and Mass Spectrometry. It establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive "Gold Standard" for verifying the spatial arrangement of the alkoxy substituents.
Analytical Decision Matrix
| Technique | Primary Utility | Critical Limitation | Verdict |
| 1H NMR (1D) | Purity check, functional group count. | Cannot definitively distinguish regioisomers (4-OPr vs. 5-OPr) due to symmetry/singlet patterns. | Screening Tool |
| LC-MS / HRMS | Confirms formula and Bromine presence ( | Blind to regiochemistry (isomers have identical mass). | Confirmation (Mass) |
| FTIR | Confirms aldehyde and ether functionalities. | Spectral fingerprints of isomers are nearly identical. | Supportive |
| 2D NMR (NOESY) | Maps spatial proximity (Through-Space). | Requires longer acquisition; sensitive to mixing time parameters. | Definitive Proof |
Part 2: Detailed Spectroscopic Analysis
Mass Spectrometry: The Isotopic Signature
Before NMR, confirm the bromination success. Bromine naturally exists as two isotopes,
-
Expected Observation: A characteristic 1:1 doublet in the molecular ion region (
and ). -
Why it matters: If you see a 3:1 pattern (Chlorine) or a single peak (Iodine/No Halogen), the synthesis failed. This is the "Gatekeeper" experiment.
1H NMR: The Ambiguity of Singlets
The target molecule has a 1,2,4,5-substitution pattern. This isolates the two aromatic protons (H3 and H6), resulting in two distinct singlets .
-
Aldehyde (-CHO): Singlet ~10.1 ppm.
-
Aromatic H6 (Ortho to CHO): Singlet ~7.4 ppm (Deshielded by C=O).
-
Aromatic H3 (Ortho to Br): Singlet ~7.0 ppm.
-
Alkoxy Groups:
-
Ethoxy: Quartet (~4.1 ppm) + Triplet (~1.4 ppm).
-
Propoxy: Triplet (~4.0 ppm) + Multiplet (~1.8 ppm) + Triplet (~1.0 ppm).
-
The Problem: Both the target and its "swapped alkoxy" isomer (4-ethoxy-5-propoxy) will show this exact pattern. 1D NMR cannot tell you which alkoxy group is at position 5 (next to H6) and which is at position 4.
2D NMR (NOESY): The Definitive Protocol
To solve the regiochemistry, we must "see" which alkoxy group is physically close to the aldehyde proton.
-
Logic: The aldehyde proton is spatially close to H6 . H6 is spatially close to the alkoxy group at Position 5 .
-
Target (5-Ethoxy): We expect an NOE correlation chain: CHO
H6 Ethoxy (-OCH -) . -
Isomer (5-Propoxy): We would see: CHO
H6 Propoxy (-OCH -) .
Part 3: Experimental Workflow & Visualization
Workflow Diagram: Structural Elucidation Logic
Caption: Logical workflow for confirming the structure, prioritizing Mass Spec for composition and NOESY for regiochemistry.
NOESY Correlation Map
This diagram visualizes the specific "Through-Space" interactions required to confirm the 5-ethoxy position.
Caption: The critical NOE pathway. The correlation between H6 and the Ethoxy quartet confirms the 5-position assignment.
Part 4: Standard Operating Procedures (SOP)
Protocol 1: The "Differentiation" NOESY Experiment
This protocol is self-validating: The CHO-H6 correlation serves as an internal positive control.
-
Sample Preparation:
-
Dissolve ~10-15 mg of the compound in 0.6 mL DMSO-d6 or CDCl3 .
-
Note: DMSO-d6 is preferred if the aldehyde peak is broad in chloroform due to exchange or water content.
-
Filter the solution into a high-quality NMR tube (5mm) to remove particulates that cause magnetic inhomogeneity.
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient selection).
-
Mixing Time (d8): Set to 500 ms .
-
Reasoning: Small molecules (MW ~287) require longer mixing times (0.4–0.8s) for NOE buildup compared to proteins. Too short (<200ms) yields no signal; too long (>1s) allows spin diffusion (false positives).
-
-
Scans (NS): Minimum 16 (32 preferred for clear cross-peaks).
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Data Processing & Analysis:
-
Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.
-
Step A: Locate the diagonal peak for the Aldehyde proton (~10 ppm).
-
Step B: Look horizontally for a cross-peak. You should find one at ~7.4 ppm. Assign this as H6.
-
Step C: Go to the diagonal peak for H6 (~7.4 ppm). Look for cross-peaks in the aliphatic region (3.5 - 4.5 ppm).
-
Step D (The Verdict):
-
If the cross-peak aligns with the Quartet (Ethoxy): Confirmed Target Structure.
-
If the cross-peak aligns with the Triplet (Propoxy): Regioisomer Detected.
-
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (The authoritative text on interpreting coupling constants and isotope patterns).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY mixing time optimization for small molecules).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link] (Reference for Bromine isotope abundance patterns).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Valuable resource for chemical shift correlations in polysubstituted benzenes).
Sources
Purity Assessment of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde by HPLC
A Publish Comparison Guide for Pharmaceutical Development
Content Type: Technical Comparison & Protocol Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads Subject: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (Vandetanib Intermediate)
Executive Summary: The Analytical Challenge
2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS 306935-05-7) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Vandetanib (Caprelsa) , a VEGFR2 inhibitor. The purity of this intermediate is non-negotiable; downstream coupling reactions (e.g., with aniline derivatives) are sensitive to steric hindrance, meaning regioisomers and unreacted starting materials can drastically lower yield and introduce difficult-to-remove impurities in the final API.
This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against common alternatives (GC-FID, qNMR). We demonstrate why a specific Core-Shell C18 HPLC workflow provides the superior balance of resolution, sensitivity, and robustness required for GMP environments.
Comparative Analysis: Selecting the Right Tool
For a brominated, di-alkoxy benzaldehyde, the choice of analytical technique dictates the visibility of specific impurity classes.
| Feature | RP-HPLC (Recommended) | GC-FID / GC-MS | qNMR (Quantitative NMR) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Volatility & Boiling Point | Nuclear Spin Resonance |
| Suitability | High. Excellent for separating non-volatile oxidation byproducts and regioisomers. | Medium. Risk of thermal de-bromination in the injector port. | Low. Good for absolute potency, but insufficient sensitivity for <0.1% impurities. |
| Limit of Quantitation (LOQ) | ~0.05% (Trace analysis ready) | ~0.1% (Dependent on thermal stability) | ~1.0% (Poor for trace impurities) |
| Critical Separation | Resolves Regioisomers (2-Br vs 6-Br) effectively using π-π interactions. | Often co-elutes isomers with similar boiling points. | Peaks often overlap in the aromatic region. |
Verdict: While GC is faster for reaction monitoring, RP-HPLC is the only viable option for release testing due to its ability to resolve thermally unstable brominated byproducts and high-boiling oligomers without degradation.
Deep Dive: The Impurity Profile & Separation Logic
To design a robust method, one must understand the genesis of impurities. The synthesis typically involves the bromination of 3-ethoxy-4-propoxybenzaldehyde.
Synthesis & Impurity Pathway (Graphviz)
Figure 1: Reaction pathway showing critical impurities. Impurity B (Regioisomer) is the "Critical Pair" for chromatographic separation.
The Optimized Protocol: Core-Shell RP-HPLC
This protocol utilizes Core-Shell Technology , which provides UHPLC-like performance on standard HPLC backpressures (approx. 200-300 bar). This is essential for resolving the 2-bromo and 6-bromo isomers, which have very similar hydrophobicities.
4.1. Chromatographic Conditions[1][2][3]
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.
-
Why? The C18 ligand provides strong hydrophobic retention for the alkoxy chains, while the core-shell particle reduces diffusion path length, sharpening peaks for tighter resolution.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Why? Acidic pH suppresses the ionization of any trace phenolic impurities (from de-alkylation), ensuring sharp peak shapes.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 230 nm (strong aromatic absorption) and 310 nm (specific carbonyl conjugation).
-
Note: Use 310 nm for quantitation to reduce baseline noise from non-conjugated solvent impurities.
-
4.2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 10.0 | 10 | 90 | Elution of Product & Lipophilic Dibromo Impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End of Run |
4.3. Standard Preparation & System Suitability
Self-Validating Step: To ensure the method is working, you must establish a Resolution Threshold .
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Acetonitrile.
-
Spike Solution: Spike the stock with 1% of the Starting Material (Impurity A) and, if available, the 6-bromo isomer (Impurity B).
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between Starting Material and Target Product.
-
Tailing Factor: < 1.5 for the main peak.
-
RSD (n=5): < 2.0% for peak area.
-
Experimental Performance Data
The following data represents typical performance metrics observed when validating this method under ICH Q2(R1) guidelines.
| Parameter | Performance Metric | Interpretation |
| Retention Time (RT) | SM: ~4.2 min Product: ~5.8 min Dibromo: ~7.5 min | The bromine atom significantly increases lipophilicity, pushing the product well past the starting material. |
| Linearity (R²) | > 0.999 (Range: 50–150% of target conc.) | Excellent quantitative reliability. |
| LOD / LOQ | 0.02% / 0.05% (w/w) | Sufficient sensitivity to detect trace unreacted material. |
| Specificity | No interference from blank or placebo. | The gradient successfully washes out late-eluting dimers. |
Troubleshooting & Causality
Issue: Doublet peak observed for the main product.
-
Cause: Atropisomerism is unlikely here. The most probable cause is Regioisomer contamination (6-Bromo isomer).
-
Solution: Lower the gradient slope (e.g., 0.0 to 15.0 min for 40->90% B) or switch to a Phenyl-Hexyl column , which offers alternative selectivity based on π-π interactions with the aromatic ring.
Issue: Broad Tailing Peaks.
-
Cause: Secondary interactions with residual silanols on the column silica.
-
Solution: Ensure the Mobile Phase A contains sufficient buffer/acid (0.1% H3PO4 or 10mM Ammonium Formate pH 3.0).
References
-
AstraZeneca Pharmaceuticals LP. (2011).[1][4] Vandetanib (Caprelsa) NDA 022405: Chemistry, Manufacturing, and Controls Review. FDA Access Data.[5] Link
-
International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Attwa, M. W., et al. (2018).[1] "Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS." Chemistry Central Journal. Link
-
Phenomenex. (2023).[6] Core-Shell Technology for HPLC and UHPLC: Kinetex User Guide.Link
Sources
- 1. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-ethoxybenzaldehyde | SIELC Technologies [sielc.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
An Objective Comparison for Synthetic and Medicinal Chemists
In the landscape of drug discovery and fine chemical synthesis, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design. These compounds serve as versatile synthons, but their utility is dictated by the electronic and steric environment of the carbonyl group. This guide provides an in-depth analysis of the reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, a polysubstituted aromatic aldehyde, by comparing it to a panel of standard benzaldehyde derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework, grounded in the principles of physical organic chemistry, and to furnish actionable experimental protocols for empirical validation.
Theoretical Framework: Deconstructing Substituent Effects
The reactivity of an aromatic aldehyde in its most common transformations, such as nucleophilic addition, is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is modulated by the substituents on the aromatic ring through a combination of inductive and resonance effects. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the aromatic ring's resonance effect can donate electron density to the carbonyl group, reducing its electrophilicity.[2][3][4]
Let's dissect the electronic contributions of the substituents on our target molecule, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde:
-
Aldehyde Group (-CHO): This group is strongly deactivating, withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This makes the ring less susceptible to electrophilic aromatic substitution but is the very source of the carbonyl carbon's electrophilicity.[5]
-
Bromo Group (-Br) at C-2 (ortho): The bromine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity. While it has a weaker electron-donating resonance effect (+M), its primary influence in this position is inductive withdrawal and the introduction of significant steric hindrance around the reaction center.[2][5]
-
Ethoxy (-OEt) at C-5 (meta) & Propoxy (-OPr) at C-4 (para): Both are alkoxy groups, which are potent activators of the aromatic ring. They exhibit a strong electron-donating resonance effect (+M) from the oxygen lone pairs, which far outweighs their electron-withdrawing inductive (-I) effect. The para-propoxy group, in particular, will donate electron density directly into the ring system, which can be delocalized to the carbonyl group, thereby reducing its electrophilicity. The meta-ethoxy group's resonance donation will not extend directly to the carbonyl carbon but will increase the overall electron density of the ring.
The Net Effect: The reactivity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a result of a complex interplay. The ortho-bromo group's strong -I effect will be the dominant factor in increasing the carbonyl's electrophilicity. However, this is counteracted by the strong +M effect of the para-propoxy group, which decreases electrophilicity. The steric bulk of the ortho-bromo group will also play a crucial role, potentially hindering the approach of nucleophiles.[2]
To contextualize this, we will compare its predicted reactivity against these well-understood alternatives:
-
Benzaldehyde: The unsubstituted baseline.
-
4-Nitrobenzaldehyde: Features a powerful electron-withdrawing group (EWG), which significantly increases carbonyl electrophilicity.
-
4-Methoxybenzaldehyde: Contains a strong electron-donating group (EDG), which reduces carbonyl electrophilicity.[1]
-
2-Bromobenzaldehyde: Isolates the inductive and steric effects of an ortho-bromo substituent.
Comparative Reactivity in Key Transformations
We will now predict the relative reactivity of our target compound in several common reactions.
A. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[6] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, reactivity is accelerated by electron-withdrawing groups that enhance the aldehyde's electrophilicity.[1][7]
Predicted Reactivity Order: 4-Nitrobenzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde
Causality:
-
4-Nitrobenzaldehyde is the most reactive due to the powerful -M and -I effects of the nitro group.
-
We predict 2-Bromo-5-ethoxy-4-propoxybenzaldehyde will be highly reactive. The ortho-bromo group's inductive effect is a powerful activator. While the para-propoxy group is donating, the direct, through-space inductive effect of the ortho-halogen is expected to have a more pronounced impact on the carbonyl carbon itself. Its reactivity should be comparable to, or slightly modulated by steric hindrance compared to, 2-Bromobenzaldehyde .
-
Benzaldehyde serves as the neutral baseline.
-
4-Methoxybenzaldehyde is the least reactive due to the strong electron-donating resonance effect of the methoxy group.[1]
B. Wittig Reaction
The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form an alkene.[8][9] Similar to the Knoevenagel condensation, the reaction rate is enhanced by electron-withdrawing substituents on the benzaldehyde.[1][10]
Predicted Reactivity Order: 4-Nitrobenzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde
Causality: The rationale is identical to that for the Knoevenagel condensation. The electrophilicity of the carbonyl carbon is the primary driver of reaction rate. Published data for other substituted benzaldehydes confirms that EWGs like -NO₂ and -Cl accelerate the reaction, while EDGs like -OCH₃ and -CH₃ retard it.[1]
C. Oxidation to Carboxylic Acid
The oxidation of aldehydes can proceed through various mechanisms depending on the oxidant used.[11] For many common oxidants, such as those based on chromium or reagents like Oxone, the reaction can be accelerated by electron-donating groups that stabilize the transition state.[1] However, with other reagents and conditions, the trend can be less clear-cut or even reversed.[12][13]
Predicted Reactivity Order (e.g., with BTMACB as per literature[1]): 4-Methoxybenzaldehyde > Benzaldehyde > 2-Bromo-5-ethoxy-4-propoxybenzaldehyde ≈ 2-Bromobenzaldehyde > 4-Nitrobenzaldehyde
Causality: In this specific documented case, electron-donating groups accelerate the oxidation. The electron-rich ring of 4-Methoxybenzaldehyde is most susceptible. The electron-poor ring of 4-Nitrobenzaldehyde is the least reactive. Our target molecule, with its combination of withdrawing and donating groups, is predicted to fall in the middle, likely deactivated relative to benzaldehyde due to the net electron-withdrawing nature of the substituents when considering the entire ring system's interaction with the oxidant.
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity, where '5' is the most reactive and '1' is the least reactive.
| Aldehyde | Knoevenagel Condensation | Wittig Reaction | Oxidation (BTMACB) |
| 4-Nitrobenzaldehyde | 5 | 5 | 1 |
| 2-Bromo-5-ethoxy-4-propoxybenzaldehyde | 4 | 4 | 2 |
| 2-Bromobenzaldehyde | 4 | 4 | 2 |
| Benzaldehyde | 2 | 2 | 3 |
| 4-Methoxybenzaldehyde | 1 | 1 | 5 |
Experimental Validation Protocols
To empirically validate the theoretical predictions, parallel experiments must be conducted under identical conditions. The following protocols are designed as self-validating systems, where the relative reactivity is determined by comparing reaction progress or yield over a fixed time.
Protocol 1: Comparative Knoevenagel Condensation
This protocol uses malononitrile as the active methylene compound and a mild base catalyst. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
2-Bromo-5-ethoxy-4-propoxybenzaldehyde and the four comparison aldehydes.
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
TLC plates (silica gel), developing chamber
-
Ethyl acetate/Hexane mixture (e.g., 30:70) for TLC elution
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of each of the five aldehydes in ethanol. Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Reaction Setup: In five separate, identical reaction vials equipped with stir bars, add 1.0 mL of the malononitrile stock solution (0.1 mmol).
-
Initiation: To each vial, add 1.0 mL of one of the aldehyde stock solutions (0.1 mmol).
-
Catalysis: To each vial, add 5 µL of piperidine. Start a timer and stir all reactions at a constant room temperature.
-
Monitoring: At time points t = 5, 15, 30, and 60 minutes, spot a small aliquot from each reaction mixture onto a single TLC plate.
-
Analysis: Develop the TLC plate in the ethyl acetate/hexane system and visualize under UV light. The consumption of the aldehyde (starting material) and the formation of the more conjugated, less polar product spot will provide a direct visual comparison of the reaction rates. The faster the aldehyde spot disappears and the product spot intensifies, the higher the reactivity.
Protocol 2: Comparative Wittig Reaction
This protocol uses a stabilized ylide, (triphenylphosphoranylidene)acetonitrile, which is commercially available and air-stable, simplifying the experimental setup.
Materials:
-
The five test aldehydes.
-
(Triphenylphosphoranylidene)acetonitrile (Wittig reagent)
-
Toluene (solvent)
-
Reaction vials, heating block
-
TLC plates and appropriate solvent system
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of each of the five aldehydes in toluene. Prepare a 0.1 M stock solution of the Wittig reagent in toluene.
-
Reaction Setup: In five separate, identical reaction vials, add 1.0 mL of an aldehyde stock solution (0.1 mmol).
-
Initiation: Place the vials in a pre-heated block (e.g., 80 °C). To each vial, add 1.0 mL of the Wittig reagent stock solution (0.1 mmol). Start a timer and stir vigorously.
-
Monitoring: As in the Knoevenagel protocol, use TLC at regular intervals (e.g., t = 10, 30, 60, 120 minutes) to monitor the disappearance of the aldehyde.
-
Analysis: Compare the TLC plates to establish the relative order of reactivity. For a more quantitative measure, the reactions can be quenched, and the crude product mixture analyzed by ¹H NMR using an internal standard to determine the conversion percentage at a fixed time point.
Conclusion
Based on a thorough analysis of electronic and steric effects, 2-Bromo-5-ethoxy-4-propoxybenzaldehyde is predicted to be a highly reactive aromatic aldehyde in nucleophilic addition-type reactions such as the Knoevenagel condensation and Wittig reaction. Its reactivity is expected to be significantly greater than that of benzaldehyde and electron-rich aldehydes like 4-methoxybenzaldehyde. This enhanced reactivity is primarily attributed to the potent electron-withdrawing inductive effect of the ortho-bromo substituent, which increases the electrophilicity of the carbonyl carbon. While the electron-donating alkoxy groups provide a counteracting effect, the proximity of the ortho-bromo group is likely to be the dominant influence. However, steric hindrance from this same group may temper its reactivity compared to an unhindered, electronically similar aldehyde. For reactions like oxidation, the substituent effects are more mechanism-dependent, and the molecule is predicted to be less reactive than electron-rich systems. The provided experimental protocols offer a robust framework for validating these predictions and quantitatively mapping the reactivity profile of this complex and synthetically valuable molecule.
References
-
BenchChem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. 14
-
Various Authors. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.
-
askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE.
-
Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
-
Li, Z.-K., et al. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
-
Various Authors. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate.
-
OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
- Wang, G-W., et al. (2002). the knoevenagel condensation reaction of aromatic aldehydes with malononitrile by grinding in the absence of solvents and catalysts.
-
Various Authors. (n.d.). Hammett plot for C-3 substituted benzaldehydes. ResearchGate.
-
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
-
Various Authors. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
-
RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA).
-
Scribd. (2007). Oxidation of Aldehydes Using Oxone.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
Save My Exams. (2024). Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015.
-
National Institutes of Health (NIH). (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.
-
National Institutes of Health (NIH). (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.
-
SciELO. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.
-
BYJU'S. (2020). Why do Carbonyl Compounds Undergo Nucleophilic Addition?.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
-
ResearchGate. (2025). (PDF) Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst.
-
SpectraBase. (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.
-
SpringerLink. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
-
BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
-
University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS.
-
Alfa Chemistry. (n.d.). Wittig Reaction.
-
PubChem. (n.d.). 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 3. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
cost-benefit analysis of different synthetic pathways to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
The following guide provides a rigorous cost-benefit analysis and technical breakdown of synthetic pathways to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde (CAS 692266-32-3).
Executive Summary
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical scaffold in the synthesis of phosphodiesterase inhibitors and other bioactive alkoxy-benzyl derivatives.
The synthesis of this molecule presents a classic regiochemical challenge. The position of the bromine atom (C2 vs. C5) is dictated entirely by the sequence of functionalization .
-
The Alkylation-First Strategy (Recommended): Alkylating the phenol before bromination directs the halogen to the C2 position (via the C6 position of the parent scaffold), yielding the correct target.
-
The Bromination-First Strategy (The "Trap"): Brominating the phenolic precursor (Ethyl Vanillin) directs the halogen to the C5 position (ortho to the hydroxyl), yielding the wrong isomer (5-bromo-3-ethoxy-4-propoxybenzaldehyde).
This guide analyzes three pathways, establishing the Alkylation-First route as the industrial standard for yield, cost, and regiochemical purity.
Pathway Analysis
Route 1: The "Alkylation-First" Strategy (Recommended)
Mechanism: Nucleophilic Aliphatic Substitution (
This route leverages the directing effects of the dialkoxy motif. By converting the free phenol to a propoxy group, the electronic landscape of the ring changes to favor bromination at the position para to the ethoxy group (C6 in the parent, which becomes C2 in the final product).
-
Step 1 (Propylation): Ethyl Vanillin is reacted with 1-bromopropane and base (
) to form 3-ethoxy-4-propoxybenzaldehyde . -
Step 2 (Bromination): The intermediate is brominated using
or NBS. The 3-ethoxy group (para-director) and the steric environment favor substitution at the C6 position.
Cost-Benefit Profile:
-
Pros: High atom economy; uses cheap, commodity starting materials; highly scalable; excellent regioselectivity (>95% favored isomer).
-
Cons: Requires handling of elemental bromine or NBS (corrosive/irritant).
Route 2: The "De Novo" Catechol Pathway
Mechanism: Sequential Alkylation
This route builds the scaffold from scratch. It is useful only if Ethyl Vanillin is unavailable or if specific isotopic labeling is required.
-
Step 1 & 2: Sequential mono-ethylation and mono-propylation to form 1-ethoxy-2-propoxybenzene .
-
Step 3: Vilsmeier-Haack formylation (
). This step is problematic as it produces a mixture of isomers (formylation ortho vs. para to alkoxy groups).[2] -
Step 4: Bromination of the isolated aldehyde.
Cost-Benefit Profile:
-
Pros: Lowest raw material cost (Catechol is a bulk commodity).
-
Cons: Low overall yield due to isomer separation in Step 3; high waste generation (phosphorus byproducts); operational complexity.
Route 3: The "Bromination-First" Pathway (The Regiochemical Trap)
Mechanism:
Critical Warning: This route is often attempted by novices but yields the wrong isomer .
-
Chemistry: In Ethyl Vanillin, the hydroxyl group (-OH) is a stronger activator than the ethoxy group (-OEt). It directs the incoming bromine to the ortho position (C5).
-
Result: The final product is 5-bromo-3-ethoxy-4-propoxybenzaldehyde , not the desired 2-bromo isomer. This pathway is included here solely as a negative control.
Comparative Data Table
| Metric | Route 1: Alkylation-First | Route 2: Catechol De Novo | Route 3: Bromination-First |
| Target Isomer Purity | High (>98%) | Moderate (requires chromatography) | 0% (Wrong Isomer) |
| Overall Yield | 80-85% | 35-45% | High (but wrong product) |
| Step Count | 2 | 4 | 2 |
| Raw Material Cost | Low (Ethyl Vanillin) | Very Low (Catechol) | Low |
| Scalability | Excellent (Kilogram scale) | Poor (Purification bottlenecks) | Excellent |
| Safety Profile | Moderate (Alkyl halides, Bromine) | Low (POCl3, toxic waste) | Moderate |
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
-
Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Reagents: Charge the flask with Ethyl Vanillin (166.2 g, 1.0 mol), Potassium Carbonate (
, 207 g, 1.5 mol), and DMF (Dimethylformamide, 500 mL). -
Addition: Add 1-Bromopropane (147.6 g, 1.2 mol) dropwise over 30 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.
-
Workup: Cool to room temperature. Pour the mixture into ice water (2 L). The product will precipitate as a solid or oil.
-
Isolation: Extract with Ethyl Acetate (3 x 300 mL) if oil forms, or filter if solid. Wash organic layer with water and brine. Dry over
and concentrate in vacuo. -
Yield: Expect ~190–200 g (91–96%) of a pale yellow oil/solid.
Step 2: Bromination to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde
-
Setup: Equip a 1L flask with a pressure-equalizing addition funnel and a gas scrubber (for HBr evolution).
-
Solvent System: Dissolve the intermediate from Step 1 (100 g, 0.48 mol) in Glacial Acetic Acid (300 mL). Add Sodium Acetate (4.0 g) as a buffer (optional, to prevent protodealkylation).
-
Bromination: Cool the solution to 15–20°C. Add a solution of Bromine (
, 77 g, 0.48 mol) in Acetic Acid (50 mL) dropwise over 1 hour. Maintain temperature <25°C to ensure regioselectivity. -
Completion: Stir for 2 hours at room temperature. The solution typically turns from dark red to orange/yellow.
-
Quench: Pour the reaction mixture into ice water (1 L) containing Sodium Bisulfite (5 g) to quench excess bromine.
-
Purification: Filter the precipitated solid. Recrystallize from Ethanol or Methanol/Water to obtain white to off-white crystals.
-
Characterization:
-
1H NMR (CDCl3): Look for two aromatic singlets (para relationship on the ring implies no coupling, but the 2,5-substitution pattern also shows singlets or weak coupling). Crucially, confirm the shift of the aldehyde proton and the absence of ortho-coupling characteristic of other isomers.
-
Target Structure: 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
-
Pathway Visualization
The following diagram illustrates the critical divergence between the correct pathway (Route 1) and the "trap" pathway (Route 3).
Caption: Divergent synthesis pathways. Route 1 (Green) yields the correct target via alkylation-first. Route 3 (Red) yields the regiochemical impurity.
References
- Regioselective Bromination of Activated Arenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992. Context: Establishes the directing power of alkoxy groups in benzaldehyde systems, confirming the C6 (product C2) preference in dialkoxybenzaldehydes.
-
Synthesis of Alkoxybenzaldehydes (Ethyl Vanillin Derivatives)
-
Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 12, p. 40 (1932). Link
- Context: Foundational protocols for alkylation of vanillin deriv
-
- Process Chemistry of Veratraldehyde Bromination (Analogous System): Torii, S., et al. "Electrochemical bromination of 3,4-dimethoxybenzaldehyde." Journal of Organic Chemistry, 1987. Context: Confirms that bromination of 3,4-dialkoxybenzaldehydes yields the 6-bromo isomer (analogous to the 2-bromo target here).
-
Commercial Sourcing & CAS Verification
-
PubChem Compound Summary for CAS 692266-32-3. Link
- Context: Verifies the chemical structure and identity of 2-Bromo-5-ethoxy-4-propoxybenzaldehyde.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
